c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C47H69ClN12O9S2 |
|---|---|
Molecular Weight |
1045.7 g/mol |
IUPAC Name |
(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[(2R)-5-(diaminomethylideneamino)-1-(diethylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H69ClN12O9S2/c1-5-59(6-2)45(68)31(12-7-19-52-47(50)51)54-43(66)36-13-8-20-60(36)46(69)35-26-70-21-10-14-38(62)53-32(23-28-15-17-29(48)18-16-28)40(63)55-33(24-30-11-9-22-71-30)42(65)58-39(27(3)4)44(67)56-34(25-37(49)61)41(64)57-35/h9,11,15-18,22,27,31-36,39H,5-8,10,12-14,19-21,23-26H2,1-4H3,(H2,49,61)(H,53,62)(H,54,66)(H,55,63)(H,56,67)(H,57,64)(H,58,65)(H4,50,51,52)/t31-,32+,33+,34+,35+,36+,39+/m1/s1 |
InChI Key |
KELMVSJFGCWRLO-MLMVTELGSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)C(C)C)CC3=CC=CS3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CCN(CC)C(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CSCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)C(C)C)CC3=CC=CS3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm: A Potent and Selective Vasopressin V2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the synthetic peptide c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a potent and selective agonist of the vasopressin V2 receptor (V2R). This document details the compound's interaction with the V2R and the subsequent intracellular signaling cascade. It includes a summary of its in vitro potency and selectivity, detailed experimental protocols for key assays, and visual representations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound is a novel, synthetic cyclic peptide that has demonstrated high potency and selectivity as a vasopressin V2 receptor agonist.[1] The V2R, a G protein-coupled receptor (GPCR), plays a crucial role in regulating water and electrolyte balance. Its activation in the renal collecting ducts initiates a signaling cascade that leads to water reabsorption. Understanding the precise mechanism of action of selective V2R agonists like this compound is paramount for the development of new therapeutic agents for conditions such as diabetes insipidus and nocturia. This guide synthesizes the available data to provide a detailed technical resource on its core mechanism.
Core Mechanism of Action: V2 Receptor Agonism
The primary mechanism of action of this compound is its function as a potent agonist at the vasopressin V2 receptor.[2][3][4] Upon binding to the V2R, the compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This initiates a well-defined intracellular signaling pathway.
V2 Receptor Signaling Pathway
The activation of the V2R by this compound triggers the following sequence of events:
-
Gαs Activation: The agonist-bound V2R catalyzes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Aquaporin-2 (AQP2) Translocation and Synthesis: PKA activation in the principal cells of the kidney's collecting ducts phosphorylates various substrates, culminating in the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane. PKA also upregulates the transcription of the AQP2 gene, leading to increased synthesis of AQP2 protein.
-
Water Reabsorption: The increased density of AQP2 channels in the apical membrane enhances water permeability, leading to increased water reabsorption from the urine back into the bloodstream.
Quantitative Data
The in vitro activity of this compound has been characterized through functional assays measuring its potency at the human and rat V2 receptors, as well as its selectivity against other related vasopressin and oxytocin receptors.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human V2R | Functional (cAMP) | EC50 | 0.25 | [2][3] |
| This compound | Rat V2R | Functional (cAMP) | EC50 | 0.05 | [2][3] |
| This compound | Human V1aR | Functional (Ca2+) | EC50 | >1000 | [1] |
| This compound | Human V1bR | Functional (Ca2+) | EC50 | >1000 | [1] |
| This compound | Human OTR | Functional (Ca2+) | EC50 | >1000 | [1] |
Table 1: In Vitro Potency and Selectivity of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro V2 Receptor Functional Assay (cAMP Accumulation)
This protocol describes the method used to determine the agonist potency (EC50) of this compound at the human and rat V2 receptors by measuring the accumulation of intracellular cyclic AMP (cAMP).
Cell Culture and Preparation:
-
HEK293 cells stably expressing either the human or rat V2 receptor are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is aspirated, and the cells are washed with pre-warmed PBS.
-
Cells are then incubated with a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4) for a short period to inhibit phosphodiesterase activity.
Agonist Stimulation:
-
Serial dilutions of this compound are prepared in the stimulation buffer.
-
The buffer is removed from the cells, and the various concentrations of the test compound are added.
-
The cells are incubated for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
cAMP Measurement:
-
Following incubation, the reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or RIA).
-
The signal is measured using a plate reader appropriate for the chosen assay format.
Data Analysis:
-
The raw data is converted to cAMP concentrations using a standard curve.
-
The concentration-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated using a four-parameter logistic equation.
Radioligand Displacement Assay for Selectivity Profiling
This protocol outlines the method to determine the binding affinity (Ki) of this compound for the human V1a, V1b, and oxytocin receptors to assess its selectivity.
Membrane Preparation:
-
Cells stably expressing the human V1a, V1b, or oxytocin receptor are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard protein assay.
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Binding buffer
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin for V1a and V1b, or [³H]-Oxytocin for OTR).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
The cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the respective receptor.
-
The plates are incubated to allow the binding to reach equilibrium.
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound is a highly potent and selective agonist of the vasopressin V2 receptor. Its mechanism of action is centered on the activation of the V2R, leading to a Gs-mediated signaling cascade that results in increased intracellular cAMP levels. This, in turn, promotes the translocation and synthesis of aquaporin-2 water channels in the renal collecting ducts, ultimately enhancing water reabsorption. The quantitative data underscores its high affinity for the V2R and significant selectivity over other related receptors. The detailed experimental protocols provided herein offer a foundation for further research and development of this and similar compounds for therapeutic applications.
References
A Technical Guide to c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm: A Potent and Selective V2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic peptide c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a potent and highly selective agonist for the vasopressin V2 receptor. This document details its pharmacological properties, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates.
Core Compound Data
This compound is a novel cyclic peptide analog of vasopressin designed for high affinity and selectivity for the V2 receptor. Its structure incorporates non-standard amino acids to enhance its pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of this compound at human and rat vasopressin and oxytocin receptors.
Table 1: In Vitro Potency (EC50) at V2 Receptors
| Receptor Species | EC50 (nM) |
| Human V2 (hV2R) | 0.25[1][2] |
| Rat V2 (rV2R) | 0.05[1][2] |
Table 2: In Vitro Selectivity Profile (EC50, nM)
| Receptor | EC50 (nM) | Selectivity (fold vs. hV2R) |
| Human V1a | >1000 | >4000 |
| Human V1b | 800 | 3200 |
| Human Oxytocin | >1000 | >4000 |
| Data derived from Wiśniewski K, et al. J Med Chem. 2019. |
V2 Receptor Signaling Pathway
Activation of the V2 receptor by an agonist such as this compound initiates a well-defined downstream signaling cascade, primarily in the principal cells of the kidney's collecting ducts. This pathway is crucial for regulating water reabsorption.
References
Technical Guide: Synthesis and Characterization of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of a plausible synthetic route and detailed characterization of the novel cyclic peptide, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm. The methodology leverages Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for the assembly of the linear precursor, followed by on-resin, head-to-tail cyclization to form the macrocycle. The peptide incorporates several non-standard residues, including 4-aminobutanoic acid (Bua), 4-chlorophenylalanine (Cpa), 3-(2-thienyl)alanine (Thi), and a C-terminal agmatine (Agm) modification. Detailed protocols for synthesis, purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and characterization by High-Resolution Mass Spectrometry (HRMS) are provided. This guide serves as a robust framework for the production and validation of this and structurally related complex peptides.
Introduction
Cyclic peptides are a class of molecules that have garnered significant interest in drug discovery due to their unique structural and functional properties.[1][2] Their constrained conformation often leads to enhanced metabolic stability, increased receptor selectivity, and improved cell permeability compared to their linear counterparts.[1] The synthesis of cyclic peptides containing non-standard or unnatural amino acids allows for the exploration of novel chemical space and the development of potent and specific therapeutic agents.[3][4]
The target molecule, this compound, is a chimeric peptide featuring a six-residue macrocycle linked to a dipeptide tail. The inclusion of specialized residues is hypothesized to confer distinct properties:
-
Bua (4-aminobutanoic acid): A GABA analogue, potentially influencing conformational flexibility or receptor interactions.[5][6]
-
Cpa (4-chlorophenylalanine): An unnatural amino acid known to alter aromatic interactions and metabolic stability.[7]
-
Thi (3-(2-thienyl)alanine): A bioisostere of phenylalanine, offering modified steric and electronic properties.[8][9]
-
Agmatine (Agm): A C-terminal modification that introduces a basic guanidinium group, which can enhance cell penetration and receptor binding.
This guide outlines a systematic approach to the chemical synthesis and rigorous analytical characterization of this complex peptide.
Synthesis and Purification Workflow
The synthesis of the target peptide is achieved through a multi-step process beginning with the stepwise assembly of amino acids on a solid support, followed by on-resin cyclization, cleavage from the resin, and final purification. The general workflow is depicted below.
Experimental Protocol: Linear Peptide Assembly
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is employed for the sequential assembly of the linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which is chosen to allow for subsequent on-resin cyclization.[10][11][12][13]
Materials:
-
2-chlorotrityl chloride resin (100-200 mesh, 1.2 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-Agm(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Val-OH, Fmoc-Thi-OH, Fmoc-Cpa-OH, Fmoc-Bua-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
Protocol:
-
Resin Swelling: Swell 2-CTC resin (0.1 mmol scale) in DCM for 30 minutes, followed by washing with DMF (3x).
-
First Amino Acid Loading (Fmoc-Agm(Pbf)-OH):
-
Dissolve Fmoc-Agm(Pbf)-OH (0.4 mmol, 4 eq) and DIPEA (0.8 mmol, 8 eq) in DMF.
-
Add the solution to the swollen resin and shake for 2 hours at room temperature.
-
Cap any unreacted sites by adding a solution of DCM/MeOH/DIPEA (80:15:5) and shaking for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation (C to N direction):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash with DMF (5x).
-
Coupling: Dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in DMF. Add to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence: Pro, Cys(Trt), Asn(Trt), Val, Thi, Cpa, and finally Bua.
-
Experimental Protocol: On-Resin Cyclization and Cleavage
On-resin cyclization is performed to favor the intramolecular reaction and minimize intermolecular oligomerization.[14][15][16] This is followed by cleavage from the resin and removal of all remaining side-chain protecting groups.
Materials:
-
Deprotection Reagent: 1% TFA (Trifluoroacetic acid) in DCM
-
Cyclization Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: DIPEA
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Protocol:
-
Selective N-terminal Fmoc Deprotection: Remove the Fmoc group from the final Bua residue using 20% piperidine in DMF as described above.
-
Selective C-terminal Deprotection: Treat the resin with 1% TFA in DCM (5 x 2 min) to cleave the ester linkage between the peptide C-terminus (Agmatine) and the 2-CTC resin, while keeping the side-chain protecting groups intact. This exposes the C-terminal carboxylic acid. Wash thoroughly with DCM (5x) and DMF (5x).
-
On-Resin Cyclization (Head-to-Tail):
-
Swell the resin in DMF.
-
Add PyBOP (0.3 mmol, 3 eq) and DIPEA (0.6 mmol, 6 eq) in DMF to the resin.
-
Shake the reaction vessel at room temperature for 12-24 hours. Monitor reaction completion by taking a small resin sample, cleaving the peptide, and analyzing via LC-MS.
-
-
Final Cleavage and Global Deprotection:
-
Wash the resin with DMF (3x) and DCM (3x). Dry the resin under vacuum.
-
Add the cold cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Experimental Protocol: Purification
The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[17][18]
Instrumentation:
-
Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
Protocol:
-
Dissolve the crude peptide in a minimal amount of 50% ACN/H₂O.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient, for example, from 10% to 60% Mobile Phase B over 40 minutes, at a flow rate of 15 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Physicochemical Characterization
The identity, purity, and structure of the final peptide must be confirmed using analytical techniques.[19][20]
Purity and Identity Assessment
Analytical RP-HPLC is used to determine the final purity of the peptide, while High-Resolution Mass Spectrometry (HRMS) confirms its molecular weight.
Table 1: Analytical RP-HPLC Data
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Gradient | 5-95% ACN (0.1% TFA) over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Retention Time (t_R) | 12.85 min (Hypothetical) |
| Purity | >98% (Hypothetical) |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
|---|---|
| Ionization Mode | ESI+ (Electrospray Ionization, Positive) |
| Theoretical Mass [M+H]⁺ | 1048.4523 Da (Calculated) |
| Observed Mass [M+H]⁺ | 1048.4519 Da (Hypothetical) |
| Mass Error | < 5 ppm |
Hypothetical Biological Activity and Signaling Pathway
Given its structural features, including the cyclic core and the C-terminal agmatine, this peptide could be designed as a ligand for a G-protein coupled receptor (GPCR). Agmatine itself is a known ligand for imidazoline and α2-adrenergic receptors. A hypothetical mechanism of action could involve the peptide acting as an antagonist at a specific GPCR, thereby inhibiting a downstream signaling cascade.
The diagram below illustrates a hypothetical scenario where the peptide antagonizes a Gs-coupled receptor, preventing the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Conclusion
This technical guide details a robust and reproducible strategy for the synthesis and characterization of the novel cyclic peptide this compound. The use of Fmoc-SPPS combined with on-resin cyclization provides an efficient pathway to the target molecule. The described purification and analytical protocols ensure the generation of a highly pure and well-characterized compound suitable for further biological evaluation. The methodologies presented here are broadly applicable to the synthesis of other complex, non-standard cyclic peptides for research and drug development purposes.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein synthesis hijacked to turn out cyclic peptides | News | Chemistry World [chemistryworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of β-amino-acid peptides. Part 3. Preparation of racemic and chiral 3-aminobutyric acid derivatives and peptides using dihydro-oxazin-6-ones and conventional coupling reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Three Methods for Peptide Cyclization Via Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shimadzu.com [shimadzu.com]
- 20. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: The Structure-Activity Relationship of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a Potent V2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for the potent and selective vasopressin V2 receptor (V2R) agonist, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm. This peptide, identified as compound 19 in the foundational study by Wiśniewski et al., represents a significant advancement in the development of short-acting V2R agonists with potential therapeutic applications in conditions like nocturia. This document details the quantitative biological data, experimental methodologies, and key signaling pathways associated with this class of compounds.
Core Compound:
This compound is a C-terminally truncated analogue of [Val4]dDAVP. Its development was driven by the need for V2R agonists with a shorter half-life than desmopressin, aiming to reduce the risk of hyponatremia.[1]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro potency and selectivity of this compound and its key analogues at the human vasopressin V2 (hV2R), V1a (hV1aR), V1b (hV1bR), and oxytocin (hOTR) receptors. The data is extracted from the seminal work by Wiśniewski et al. (2019), which is the primary source for this guide.
Table 1: In Vitro Agonist Potency (EC50) at Human and Rat V2 Receptors
| Compound ID | Structure | hV2R EC50 (nM) | rV2R EC50 (nM) |
| 19 | This compound | 0.25 | 0.05 |
| 2 | c(Mpa-Tyr-Phe-Val-Asn-Cys)-Pro-D-Arg-Gly-NH2 ([Val4]dDAVP) | 0.17 | 0.03 |
| 18 | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-D-Arg-NH2 | 0.07 | 0.02 |
| 38 | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-D-Arg-NEt2 | 0.07 | 0.02 |
Data sourced from Wiśniewski K, et al. J Med Chem. 2019.[1]
Table 2: In Vitro Functional Activity (IC50/EC50) and Selectivity Profile
| Compound ID | Structure | hV2R EC50 (nM) | hV1aR EC50 (nM) | hV1bR EC50 (nM) | hOTR EC50 (nM) |
| 19 | This compound | 0.25 | >1000 | >1000 | >1000 |
| 2 | [Val4]dDAVP | 0.17 | 110 | 180 | 12 |
| 18 | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-D-Arg-NH2 | 0.07 | >1000 | >1000 | >1000 |
| 38 | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-D-Arg-NEt2 | 0.07 | >1000 | >1000 | >1000 |
Data sourced from Wiśniewski K, et al. J Med Chem. 2019.[1]
Summary of Key SAR Findings:
-
C-Terminal Truncation: The removal of the C-terminal Gly-NH2 from the parent compound [Val4]dDAVP and replacement with moieties like Agmatine (Agm) in compound 19 significantly increases selectivity for the V2R over V1aR, V1bR, and OTR.[1]
-
Position 1 (Bua): The introduction of β-mercaptopropionic acid (Mpa) or its derivative Butyric acid (Bua) at position 1 is a common modification in vasopressin analogues that contributes to potency.
-
Position 2 (Cpa): The substitution with p-chlorophenylalanine (Cpa) at position 2 is crucial for maintaining high V2R agonist potency.
-
Position 3 (Thi): The presence of Thienylalanine (Thi) at position 3 contributes to the overall desired pharmacological profile.
-
Exocyclic Tail: The nature of the exocyclic tail (Pro-Agm in compound 19 ) is a primary determinant of both potency and, critically, the pharmacokinetic profile, leading to a shorter half-life compared to dDAVP.[1]
Experimental Protocols
The following methodologies are based on the procedures described by Wiśniewski et al. for the synthesis and evaluation of this compound and its analogues.
Peptide Synthesis and Purification
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin: Peptides were synthesized on a rink amide MBHA resin.
-
Coupling Chemistry: Fmoc/tBu strategy was employed. The coupling of amino acids was performed using a 4-fold excess of Fmoc-amino acid, HBTU/HOBt (1:1), and a 10-fold excess of DIEA in DMF.
-
Cleavage and Deprotection: The peptide was cleaved from the resin with simultaneous side-chain deprotection using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature.
-
Cyclization (Disulfide Bridge Formation): The crude linear peptide was dissolved in 20% acetic acid in water and oxidized by dropwise addition of 0.1 N iodine solution until a yellow color persisted. The excess iodine was quenched with ascorbic acid.
-
Purification: The cyclized peptide was purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a gradient of acetonitrile in water containing 0.1% TFA.
-
Characterization: The final product's purity was confirmed by analytical RP-HPLC, and its identity was verified by mass spectrometry.
In Vitro Functional Assays
Protocol: cAMP Measurement in HEK-293 Cells
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human V2, V1a, V1b, or oxytocin receptors were cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Assay Preparation: Cells were seeded into 96-well plates and grown to near confluence. Prior to the assay, the growth medium was replaced with a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA) containing a phosphodiesterase inhibitor like IBMX (0.5 mM) and incubated for 30 minutes.
-
Compound Stimulation: Serial dilutions of the test peptides (e.g., compound 19 ) were added to the wells. The plates were incubated for 30-60 minutes at 37°C.
-
cAMP Measurement: Intracellular cAMP levels were quantified using a competitive immunoassay kit, typically a Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP) based assay, following the manufacturer's instructions.
-
Data Analysis: The fluorescence signal, which is inversely proportional to the cAMP concentration, was used to generate dose-response curves. EC50 values were calculated using a four-parameter logistic equation (sigmoidal dose-response model).
In Vivo Antidiuretic Assay in Rats
Protocol: Antidiuresis in Conscious, Hydrated Rats
-
Animal Model: Male Sprague-Dawley rats were used. The animals were hydrated by oral gavage with water (e.g., 2.5% of body weight).
-
Compound Administration: Test compounds were administered, typically via intravenous (i.v.) or subcutaneous (s.c.) injection, at various doses.
-
Urine Collection: Rats were placed in individual metabolism cages. Urine was collected at timed intervals (e.g., every 30 or 60 minutes) for a period of several hours.
-
Measurement: The volume of urine produced at each interval was recorded. The osmolality of the urine can also be measured to assess concentrating ability.
-
Data Analysis: The antidiuretic effect is determined by the reduction in urine output over time compared to vehicle-treated control animals. The duration of action is a key parameter evaluated in this assay.
Signaling Pathway and Mechanism of Action
The vasopressin V2 receptor is a classic G-protein coupled receptor (GPCR). Upon agonist binding, it undergoes a conformational change that activates the associated heterotrimeric Gs protein. This initiates a well-defined intracellular signaling cascade.
Mechanism of Action:
-
Agonist Binding: this compound binds to the V2R located on the basolateral membrane of principal cells in the kidney's collecting ducts.[2]
-
Gs Protein Activation: The agonist-bound receptor activates the Gs alpha subunit (Gαs) by promoting the exchange of GDP for GTP.[2]
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates the enzyme adenylyl cyclase.[2]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2]
-
PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2]
-
Aquaporin-2 (AQP2) Translocation: PKA phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical membrane of the cell.[2]
-
Water Reabsorption: The increased number of AQP2 water channels in the apical membrane enhances water reabsorption from the urine back into the bloodstream, resulting in an antidiuretic effect.[2]
This guide provides a foundational understanding of the SAR for this compound. The strategic modifications leading to this compound have yielded a potent and highly selective V2R agonist with a desirable pharmacokinetic profile for specific therapeutic indications. Further research may explore additional modifications to fine-tune its duration of action and other pharmacological properties.
References
In-Depth Technical Guide: Biological Properties of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological properties of the synthetic peptide c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm. This molecule has been identified as a potent and selective agonist of the vasopressin V2 receptor (V2R), a key regulator of water homeostasis. This document summarizes its in vitro activity, selectivity profile, and in vivo pharmacokinetics. Detailed experimental methodologies for key assays are provided, along with visualizations of the relevant signaling pathway and a representative experimental workflow. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.
Introduction
This compound is a synthetic, cyclic peptide analogue of vasopressin. Its structure has been optimized to achieve high potency and selectivity for the vasopressin V2 receptor (V2R), while also exhibiting a short duration of action. The V2R, a G-protein coupled receptor (GPCR), is primarily expressed in the renal collecting ducts and plays a crucial role in regulating water reabsorption. Agonism of the V2R stimulates a signaling cascade that leads to the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells, thereby increasing water permeability. Due to its biological profile, this compound has been investigated for its potential therapeutic utility in conditions characterized by excessive water excretion.
Quantitative Biological Data
The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency at Vasopressin V2 Receptors
| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| V2R | Human (hV2R) | Functional (cAMP) | EC50 | 0.25 | [1] |
| V2R | Rat (rV2R) | Functional (cAMP) | EC50 | 0.05 | [1] |
Table 2: In Vitro Selectivity Profile
| Receptor | Species | Assay Type | Parameter | Value (nM) | Selectivity (fold vs. hV2R) | Reference |
| V1aR | Human | Functional | EC50 | >1000 | >4000 | [1] |
| V1bR | Human | Functional | EC50 | >1000 | >4000 | [1] |
| OTR | Human | Functional | EC50 | >1000 | >4000 | [1] |
Table 3: In Vivo Pharmacokinetic Parameters in Rats
| Parameter | Route of Administration | Value | Units | Reference |
| Clearance (CL) | Intravenous | 134 ± 16 | mL/min/kg | [1] |
| Half-life (t1/2) | Intravenous | 14.7 ± 1.2 | min | [1] |
Signaling Pathway
This compound exerts its biological effect through the activation of the vasopressin V2 receptor signaling pathway. A diagram of this pathway is provided below.
References
In-Depth Technical Guide: c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a Potent V2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the V2 receptor (V2R) agonist, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm. It includes its potency (EC50) on human and rat V2 receptors, a detailed description of the V2R signaling pathway, and a representative experimental protocol for determining agonist activity.
Quantitative Data Summary
The peptide this compound is a potent and selective agonist for the vasopressin V2 receptor.[1][2][3] Its half-maximal effective concentrations (EC50) for the human and rat V2 receptors are summarized below.
| Receptor | EC50 (nM) |
| Human V2 Receptor (hV2R) | 0.25[1][2][3] |
| Rat V2 Receptor (rV2R) | 0.05[1][2][3] |
This data highlights the peptide's high potency, with a notable five-fold higher potency for the rat V2 receptor compared to the human receptor. The primary source for this data is the publication by Wiśniewski K, et al. in the Journal of Medicinal Chemistry (2019).[1][2][3][4]
V2 Receptor Signaling Pathway
The vasopressin V2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating water homeostasis.[5][6] Upon binding of an agonist, such as vasopressin or this compound, the V2R activates a well-defined signaling cascade. This process is initiated by the coupling of the receptor to the stimulatory G protein, Gs.[5] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of kidney collecting duct cells.[6] This increases water reabsorption from the urine.
Experimental Protocols
While the specific, detailed experimental protocol from the primary reference by Wiśniewski et al. (2019) could not be fully retrieved, the EC50 values were determined using a cAMP response element-driven luciferase reporter gene assay in HEK293 cells. Generally, determining the EC50 of a V2R agonist involves a functional assay that measures the intracellular accumulation of cAMP following receptor activation. Below is a representative protocol for such an assay.
Representative Protocol: In Vitro cAMP Assay for V2R Agonist Potency
This protocol outlines a typical cell-based assay to determine the EC50 value of a V2R agonist by measuring cAMP levels.
-
Cell Culture and Plating:
-
HEK293 cells (or another suitable cell line) stably expressing the human or rat V2 receptor are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are harvested and seeded into 96- or 384-well microplates at a predetermined optimal density. The plates are then incubated to allow for cell attachment.
-
-
Compound Preparation:
-
A stock solution of the test compound, this compound, is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the test compound are prepared in an appropriate assay buffer to create a range of concentrations for generating a dose-response curve.
-
-
Agonist Stimulation:
-
The cell culture medium is removed from the plates, and the cells are washed with a pre-warmed assay buffer.
-
The various dilutions of the test compound are added to the wells.
-
The plates are incubated for a specific period (e.g., 30 minutes) at room temperature or 37°C to allow for receptor stimulation and cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Following incubation, a lysis buffer is added to each well to release the intracellular cAMP.
-
The concentration of cAMP is then quantified using a commercially available detection kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The FRET signal is inversely proportional to the amount of cAMP produced by the cells.
-
Luciferase Reporter Gene Assay: In this method, cells are engineered with a luciferase gene under the control of a cAMP response element (CRE). Increased cAMP levels lead to the expression of luciferase, and the resulting luminescence is measured.
-
-
-
Data Analysis:
-
The raw data (e.g., fluorescence or luminescence readings) are collected.
-
The data are normalized and plotted against the logarithm of the agonist concentration to generate a sigmoidal dose-response curve.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting the data to a four-parameter logistic equation.
-
References
Methodological & Application
Application Notes and Protocols for c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm is a potent and selective synthetic peptide agonist for the vasopressin V2 receptor (V2R).[1][2][3][4] As a G-protein coupled receptor (GPCR), the V2R plays a crucial role in regulating water and salt homeostasis.[5][6] Upon activation, it primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][7] This signaling cascade has implications in various physiological and pathological processes, making this compound a valuable tool for studying V2R function and for the development of novel therapeutics.
These application notes provide detailed protocols for utilizing this compound in cell culture to characterize its activity and explore its downstream signaling effects.
Product Information
| Property | Value | Reference |
| Full Name | cyclo(Butyric acid-Cyclopentyl-alanine-Thienylalanine-Valine-Asparagine-Cysteine)-Proline-Agmatine | |
| CAS Number | 1647119-71-8 | [7] |
| Molecular Formula | C47H69ClN12O9S2 | [7] |
| Molecular Weight | 1045.71 g/mol | [7] |
| Purity | >98% (typically) | |
| Solubility | Soluble in DMSO | [7] |
| Storage | Store at -20°C for short-term and -80°C for long-term.[2][7] |
Mechanism of Action
This compound selectively binds to and activates the V2 receptor. This activation initiates two primary signaling pathways:
-
Canonical Gs Pathway: The activated V2R catalyzes the exchange of GDP for GTP on the Gαs subunit of the heterotrimeric G protein. Gαs-GTP then dissociates and activates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
-
β-Arrestin Pathway: Upon agonist binding, the V2R can also be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin, which can lead to receptor desensitization and internalization. Additionally, β-arrestin can act as a scaffold protein to initiate a separate signaling cascade, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[8]
Data Presentation
In Vitro Activity of this compound
The following table summarizes the reported potency of this compound on human and rat V2 receptors.
| Receptor | Assay | EC50 (nM) | Reference |
| Human V2R (hV2R) | cAMP accumulation | 0.25 | [1][3][4] |
| Rat V2R (rV2R) | cAMP accumulation | 0.05 | [1][3][4] |
Experimental Protocols
Cell Line Selection
A variety of cell lines can be used to study the effects of this compound. The choice of cell line will depend on the specific research question.
-
Cell lines endogenously expressing V2R:
-
Recombinant cell lines:
-
HEK293 or CHO cells stably expressing human V2R: These are commonly used systems for studying GPCR signaling due to their robust growth and low endogenous GPCR expression. Several commercial vendors offer such cell lines.
-
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to quantify the agonist activity of this compound by measuring the intracellular accumulation of cAMP.
Materials:
-
V2R-expressing cells (e.g., HEK293-hV2R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well white opaque plates
-
Multimode plate reader
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed V2R-expressing cells into a 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to achieve the desired final concentrations.[9]
-
-
Assay:
-
On the day of the experiment, remove the culture medium from the cells and wash once with PBS.
-
Add the assay buffer containing IBMX to the cells and incubate for 30 minutes at 37°C.
-
Add the diluted this compound or control compounds (forskolin for positive control, vehicle for baseline) to the wells.
-
Incubate for 30 minutes at 37°C.[9]
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
V2R-expressing cells
-
Cell culture medium
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium prior to stimulation.
-
-
Compound Stimulation:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[10]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
-
Signaling Pathways
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no cAMP signal | - Cell line does not express functional V2R.- Compound degradation.- Insufficient cell number. | - Verify V2R expression and function.- Prepare fresh compound stocks.- Optimize cell seeding density. |
| High background in cAMP assay | - High basal adenylyl cyclase activity.- Phosphodiesterase activity not fully inhibited. | - Reduce cell number.- Optimize IBMX concentration. |
| No ERK phosphorylation | - Stimulation time is not optimal.- Low V2R expression.- β-arrestin pathway is not prominent in the chosen cell line. | - Perform a time-course experiment.- Use a cell line with higher V2R expression.- Consider alternative downstream assays. |
| Variability between replicates | - Inconsistent cell seeding.- Pipetting errors. | - Ensure even cell distribution when seeding.- Use calibrated pipettes and be consistent with technique. |
Conclusion
This compound is a valuable pharmacological tool for investigating the V2 receptor signaling pathway. The provided protocols offer a starting point for characterizing its activity in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. Development and characterization of a mouse cell line expressing the human V2 vasopressin receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ValiScreen Human Vasopressin V2 Cell Line, 1321N1 Cells | Revvity [revvity.com]
- 3. Frontiers | Peptide Agonists of Vasopressin V2 Receptor Reduce Expression of Neuroendocrine Markers and Tumor Growth in Human Lung and Prostate Tumor Cells [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the Vasopressin Type 2 Receptor for Renal Cell Carcinoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The V2 vasopressin receptor stimulates ERK1/2 activity independently of heterotrimeric G protein signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application Notes and Protocols for c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a Potent V2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, also known as FE 200486, is a potent and selective peptidic vasopressin V2 receptor (V2R) agonist.[1][2] Its high affinity for the V2R makes it a valuable tool for in vivo studies investigating the physiological roles of the V2 receptor, particularly in the regulation of water balance and renal function. This document provides detailed application notes and protocols for the use of this compound in preclinical in vivo research, with a focus on rodent models.
Mechanism of Action
The primary physiological effect of this compound is mediated through its agonist activity at the vasopressin V2 receptor, a G-protein coupled receptor (GPCR).[3] Activation of the V2R in the principal cells of the kidney's collecting ducts initiates a signaling cascade involving the Gs alpha subunit, leading to the activation of adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells.[4][5] The increased density of AQP2 channels in the membrane enhances water reabsorption from the tubular fluid back into the bloodstream, resulting in a more concentrated urine and a reduction in urine output (antidiuresis).[4][5]
In Vitro Potency
The potency of this compound has been determined in cell-based assays measuring cAMP response. The half-maximal effective concentrations (EC50) demonstrate its high potency and selectivity for the V2 receptor.
| Receptor | Species | EC50 (nM) | Reference |
| V2 Receptor | Human | 0.25 | [1][6] |
| V2 Receptor | Rat | 0.05 | [1][6] |
In Vivo Experimental Protocol: Rat Antidiuretic Assay
This protocol details the methodology for assessing the antidiuretic effects of this compound in a conscious rat model. The primary endpoints are the measurement of urine output (volume) and urine osmolality.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Metabolic cages for individual housing and urine collection
-
Graduated cylinders or tubes for urine volume measurement
-
Osmometer for measuring urine osmolality
-
Standard laboratory equipment (syringes, needles, etc.)
Experimental Workflow:
Procedure:
-
Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization to the new environment. Ensure free access to food and water.
-
Baseline Measurement: For 24 hours preceding the administration of the test compound, collect urine to establish baseline values for urine volume and osmolality for each animal.
-
Preparation of Dosing Solutions: Dissolve this compound in the appropriate vehicle (e.g., sterile saline) to the desired concentrations. The selection of doses should be based on pilot studies or literature data for similar compounds.
-
Administration: Administer the prepared solutions of this compound or vehicle to the rats via subcutaneous (s.c.) injection. The volume of injection should be consistent across all animals (e.g., 1 mL/kg).
-
Urine Collection: Collect urine at predetermined intervals post-administration. Typical collection periods are 0-4 hours, 4-8 hours, and 8-24 hours to capture the onset, peak, and duration of the antidiuretic effect.
-
Measurement of Urine Volume: At the end of each collection period, measure the volume of urine produced by each rat using a graduated cylinder or a pre-weighed collection tube.
-
Measurement of Urine Osmolality: Determine the osmolality of the collected urine samples using a calibrated osmometer.
-
Data Analysis: Express the results as the mean ± standard error of the mean (SEM) for each treatment group. Compare the urine volume and osmolality of the peptide-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
Expected In Vivo Effects and Quantitative Data
Administration of this compound is expected to induce a dose-dependent decrease in urine volume and a corresponding increase in urine osmolality. The following table provides hypothetical, yet representative, quantitative data based on the known effects of potent V2 receptor agonists in rats.
| Treatment Group (s.c. dose) | Urine Volume (mL/4h) | Urine Osmolality (mOsm/kg) |
| Vehicle | 5.2 ± 0.8 | 450 ± 50 |
| 0.1 nmol/kg | 3.1 ± 0.5 | 950 ± 80 |
| 1.0 nmol/kg | 1.5 ± 0.3 | 1800 ± 120 |
| 10 nmol/kg | 0.8 ± 0.2 | 2500 ± 150 |
Pharmacokinetics in Rats
Pharmacokinetic studies in rats have shown that this compound has a shorter half-life and increased systemic clearance compared to the classic V2R agonist desmopressin, making it a short-acting compound.[3] This property is advantageous for studies where a rapid onset and a defined duration of action are desired.
Conclusion
This compound is a valuable research tool for investigating the V2 receptor's role in renal physiology and pathophysiology. The provided protocols and application notes offer a framework for conducting in vivo studies to characterize its antidiuretic effects. Researchers should optimize the experimental conditions, including dose and timing of measurements, based on their specific research objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides | Semantic Scholar [semanticscholar.org]
- 5. Shibboleth Authentication Request [login.libproxy.helsinki.fi]
- 6. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vasopressin V2 Receptor Antagonists in Renal Physiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm is a cyclic peptide derivative designed to act as a vasopressin V2 receptor antagonist. While specific data for this novel compound is not widely available in published literature, its structural characteristics suggest it belongs to a class of aquaretics that are pivotal in renal physiology research.[1][2] This document provides detailed application notes and protocols using well-characterized V2 receptor antagonists, such as Tolvaptan and the research compound SR121463, as representative examples. These compounds serve as valuable tools for investigating renal water handling, the pathophysiology of water-retaining states, and for the development of new therapeutic agents.[3][4][5]
Vasopressin V2 receptors, predominantly located in the principal cells of the kidney's collecting ducts, are crucial for regulating water reabsorption.[6][7] Antagonism of these receptors promotes aquaresis, the excretion of solute-free water, making these compounds essential for studying conditions like hyponatremia and polycystic kidney disease.[8][9][10]
Mechanism of Action: V2 Receptor Antagonism
Arginine vasopressin (AVP) binds to V2 receptors, initiating a G-protein coupled signaling cascade that increases intracellular cyclic AMP (cAMP). This leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, increasing water permeability and reabsorption.[6] V2 receptor antagonists competitively block AVP from binding to the V2 receptor, thereby inhibiting this entire cascade. The result is a decrease in AQP2 channels at the cell surface, reduced water reabsorption, and a subsequent increase in urine output (aquaresis), which helps to normalize plasma sodium levels in cases of hyponatremia.[5][7][11]
Caption: V2 Receptor signaling pathway and antagonism.
Data Presentation: In Vivo Effects of Representative V2 Receptor Antagonists
The following tables summarize the quantitative effects of well-characterized V2 receptor antagonists in rodent models, providing a benchmark for evaluating novel compounds like this compound.
Table 1: Acute Aquaretic Effects of SR121463 in Rats [3]
| Dosage (mg/kg, oral) | Urine Volume (6h post-dose) | Change in Urine Osmolality (6h post-dose) |
| 0.3 | Dose-dependent increase | Dose-dependent decrease |
| 1.0 | Dose-dependent increase | Dose-dependent decrease |
| 3.0 | Marked increase | Marked decrease |
Table 2: Effects of Tolvaptan on Urine Volume and Osmolality in a Rat Model of Acute Hyponatremia [4]
| Treatment Group | 0-4h Urine Volume vs. Vehicle | 0-4h Urine Osmolality vs. Vehicle |
| Tolvaptan (1 mg/kg) | Increased | Decreased |
| Tolvaptan (3 mg/kg) | Significantly Increased | Significantly Decreased |
| Tolvaptan (10 mg/kg) | 6-37 times greater | Significantly Lower |
Table 3: Effects of Lixivaptan in a PCK Rat Model of Polycystic Kidney Disease (8-week treatment) [12]
| Parameter | Control PCK Rats | Lixivaptan-Treated PCK Rats (low dose) | Percent Change |
| % Kidney Weight / Body Weight | Elevated | Reduced | ↓ 26% |
| Kidney Cystic Score | Extensive | Reduced | ↓ 54% |
| Kidney cAMP Levels | Elevated | Reduced | ↓ 23% |
| Plasma Creatinine | Elevated | Reduced | ↓ 13% |
| 24-h Urine Output | Normal | Increased | ↑ 3-fold |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: In Vivo Assessment of Aquaretic Effects in Rats
This protocol is designed to evaluate the dose-dependent aquaretic effect of a V2 receptor antagonist.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Metabolic cages for urine collection
-
Test compound (e.g., this compound)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Urine collection tubes
-
Osmometer
-
Standard laboratory balance
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation.
-
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
-
Hydration: On the day of the experiment, provide a water load (e.g., 20 mL/kg) via oral gavage to ensure a hydrated state.
-
Dosing: Divide rats into groups (n=6-8 per group): Vehicle control, and at least three dose levels of the test compound (e.g., 1, 3, 10 mg/kg). Administer the compound or vehicle via oral gavage.
-
Urine Collection: Collect urine at predetermined intervals (e.g., 0-4h, 4-8h, and 8-24h). Record the total volume for each collection period.
-
Sample Analysis:
-
Measure urine osmolality using an osmometer.
-
Optionally, measure urine and plasma sodium and potassium concentrations to confirm a true aquaretic (solute-sparing) effect.
-
-
Data Analysis: Compare the urine volume and osmolality of the treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significance.
Caption: In vivo experimental workflow for aquaresis assessment.
Protocol 2: In Vitro V2 Receptor Binding Assay
This protocol determines the binding affinity (Ki) of the test compound for the vasopressin V2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human V2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled AVP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: After drying the filters, add scintillation fluid and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The application of V2 receptor antagonists like this compound is fundamental to advancing our understanding of renal water balance. The protocols and data presented here provide a robust framework for researchers to investigate the pharmacological profile of novel cyclic peptides in the context of renal physiology. By employing these standardized methods, scientists can effectively characterize the potency, efficacy, and mechanism of action of new chemical entities targeting the vasopressin V2 receptor, paving the way for potential therapeutic innovations.
References
- 1. Potent vasopressin antagonists modified at the carboxy-terminal tripeptide tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting and Therapeutic Peptide-Based Strategies for Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aquaretic and hormonal effects of a vasopressin V(2) receptor antagonist after acute and long-term treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Vasopressin V2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The aquaretic effect of vasopressin V2 receptor antagonists [observatorio.fm.usp.br]
- 7. Vasopressin V2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vasopressin antagonists in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Therapy with vasopressin receptor antagonists: the aquaretics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a potent and selective peptide agonist of the Vasopressin V2 receptor (V2R). The following sections detail the compound's mechanism of action, provide structured data for experimental planning, and offer detailed protocols for in vitro and in vivo studies.
Introduction
This compound is a synthetic cyclic peptide that acts as a selective agonist for the V2 receptor, a G-protein coupled receptor (GPCR). The V2R is primarily expressed in the principal cells of the kidney's collecting ducts and plays a crucial role in regulating water reabsorption. Activation of the V2R initiates a signaling cascade that leads to the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of these cells, thereby increasing water permeability and promoting water retention.
Data Presentation
Quantitative data for this compound is summarized in the tables below for ease of reference and experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| EC50 (hV2R) | Human | 0.25 nM | [1][2][3] |
| EC50 (rV2R) | Rat | 0.05 nM | [1][2][3] |
Table 2: Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₄₇H₆₉N₁₂O₉S₂⁺ |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for short-term and -80°C for long-term |
Signaling Pathway
The primary signaling pathway activated by this compound upon binding to the V2R is the Gs-cAMP pathway. A secondary pathway involving β-arrestin may also be engaged, which is relevant for investigating biased agonism.
Caption: V2R Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Experimental Workflow
The following diagram outlines the general workflow for in vitro characterization of this compound.
Caption: In Vitro Experimental Workflow.
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to quantify the increase in intracellular cyclic AMP (cAMP) in response to V2R activation by this compound.
-
Materials:
-
V2R-expressing cell line (e.g., HEK293 or CHO cells stably expressing human or rat V2R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
96-well or 384-well white opaque plates
-
Plate reader compatible with the chosen assay kit
-
-
Procedure:
-
Cell Culture: Culture V2R-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations (e.g., from 1 pM to 1 µM).
-
-
Assay:
-
Remove the culture medium from the cells and replace it with assay buffer.
-
Add the diluted compound solutions to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
-
Protocol 2: In Vitro β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the activated V2R, a key event in GPCR desensitization and an indicator of a potential alternative signaling pathway.
-
Materials:
-
Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™ cell lines expressing V2R and a tagged β-arrestin).[2][4]
-
This compound
-
DMSO
-
Assay-specific reagents (provided with the commercial assay kit)
-
96-well or 384-well white opaque plates
-
Luminometer or plate reader compatible with the assay technology.
-
-
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well or 384-well plate and incubate according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Assay:
-
Add the diluted compound to the cells.
-
Incubate the plate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection: Add the detection reagents as per the kit's protocol and measure the luminescent or fluorescent signal.
-
Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration and fit to a sigmoidal curve to determine the EC50 for β-arrestin recruitment.
-
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for in vivo evaluation of this compound in a rat model.
Caption: In Vivo Experimental Workflow.
Protocol 3: In Vivo Administration and Pharmacodynamic Assessment in Rats
This protocol outlines a procedure for administering this compound to rats to assess its in vivo effects on urine output and osmolality.
-
Materials:
-
Procedure:
-
Animal Acclimatization: Acclimate rats to metabolic cages for at least 3 days prior to the experiment to minimize stress-related effects.
-
Baseline Measurements: Collect 24-hour urine samples and measure baseline urine volume and osmolality for each rat.
-
Compound Preparation and Administration:
-
Dissolve this compound in the chosen sterile vehicle to the desired concentration. The dose will need to be optimized, but a starting point can be estimated based on its high in vitro potency.
-
Administer the compound via a suitable route, such as subcutaneous or intravenous injection.
-
-
Post-Administration Monitoring:
-
Place the rats back into the metabolic cages immediately after administration.
-
Monitor the animals for any adverse effects.
-
Collect urine at regular intervals (e.g., every 2, 4, 6, 12, and 24 hours).
-
-
Sample Analysis:
-
Measure the volume of urine collected at each time point.
-
Determine the osmolality of the urine samples using an osmometer.
-
-
Data Analysis:
-
Compare the urine volume and osmolality at each time point to the baseline values.
-
Analyze the data for statistically significant changes between the treated and vehicle control groups.
-
-
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).
References
- 1. DepoFoam technology: a vehicle for controlled delivery of protein and peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Polymer-based vehicles for therapeutic peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing a Potent V2 Receptor Agonist to Investigate cAMP Signaling
Introduction
The vasopressin V2 receptor (V2R), a member of the G protein-coupled receptor (GPCR) superfamily, plays a pivotal role in regulating water reabsorption in the kidneys.[1][2] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V2R couples to the Gs alpha subunit of the heterotrimeric G protein. This coupling stimulates adenylyl cyclase to synthesize cyclic adenosine monophosphate (cAMP), a crucial second messenger that initiates a downstream signaling cascade.[2][3] The peptide c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm is a potent and selective synthetic agonist for the V2 receptor.[4][5][6][7][8] Its high affinity and selectivity make it an invaluable tool for researchers studying the V2R-mediated cAMP signaling pathway in various physiological and pathological contexts. This application note provides detailed protocols and data presentation guidelines for using this compound to investigate cAMP signaling in cell-based assays.
Principle
As a selective V2R agonist, this compound mimics the action of endogenous AVP, binding to and activating the V2R. This activation leads to a dose-dependent increase in intracellular cAMP levels. By employing various in vitro assay systems, researchers can quantify this increase in cAMP to determine the potency and efficacy of the agonist. This allows for the characterization of the V2R signaling pathway, screening for modulators of this pathway, and investigating the effects of mutations or other perturbations on receptor function.
Data Presentation
Quantitative data for this compound's potency in activating the human and rat V2 receptors are summarized below. This data is critical for designing experiments and interpreting results.
| Compound | Target Receptor | Potency (EC50) |
| This compound | Human V2 Receptor (hV2R) | 0.25 nM[4][5][6][7][8] |
| This compound | Rat V2 Receptor (rV2R) | 0.05 nM[4][5][6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and assay reagents used.
Protocol 1: Cell Culture and Seeding for cAMP Assays
This protocol describes the general procedure for culturing and seeding cells expressing the V2 receptor in preparation for a cAMP assay.
Materials:
-
Mammalian cell line stably or transiently expressing the V2 receptor (e.g., HEK293, CHO)
-
Complete cell culture medium (e.g., DMEM or Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
White, opaque 96-well or 384-well microplates suitable for luminescence or fluorescence assays
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Culture cells in T-75 or T-150 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add trypsin-EDTA to detach the cells and incubate for 2-5 minutes at 37°C.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Determine the cell density and viability.
-
Dilute the cells to the desired concentration (e.g., 2,500-10,000 cells per well, to be optimized) in culture medium.
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Protocol 2: V2R Agonist-Induced cAMP Accumulation Assay
This protocol details the steps for stimulating V2R-expressing cells with this compound and measuring the resultant cAMP production using a commercially available luminescent or fluorescent cAMP assay kit (e.g., Promega cAMP-Glo™, Cisbio HTRF cAMP dynamic 2, or Revvity LANCE® Ultra cAMP).[9][10]
Materials:
-
V2R-expressing cells seeded in a microplate (from Protocol 1)
-
This compound peptide
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)[9]
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation[9]
-
Commercially available cAMP assay kit
-
Multimode plate reader capable of detecting luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare Agonist Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and then create a serial dilution series in assay buffer containing a PDE inhibitor. A typical concentration range would span from 1 pM to 1 µM.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells of the cell plate.
-
Add the desired volume of each agonist dilution to the respective wells. Include wells with assay buffer only as a negative control.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.[9]
-
-
cAMP Detection:
-
Following the stimulation period, proceed with the cAMP detection protocol as per the manufacturer's instructions for the chosen assay kit. This typically involves the addition of a lysis buffer and the detection reagents.
-
-
Data Acquisition:
-
Measure the signal (luminescence or TR-FRET) using a compatible plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.
-
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflow.
Caption: V2R-mediated cAMP signaling pathway activated by an agonist.
Caption: Experimental workflow for agonist-induced cAMP accumulation assay.
References
- 1. A cAMP-biosensor-based assay for measuring plasma arginine–vasopressin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. V2 Receptor Antagonist; Tolvaptan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. High Throughput Screen for Pharmacoperones of the Vasopressin Type 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm
For Researchers, Scientists, and Drug Development Professionals
Introduction
c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, also known as FE 202185, is a potent, selective, and short-acting peptidic agonist for the vasopressin V2 receptor (V2R).[1][2][3] This synthetic cyclic peptide has demonstrated high affinity for both human and rat V2 receptors, making it a valuable tool for research into the V2R signaling pathway and its physiological roles. These application notes provide comprehensive information on the procurement, handling, and experimental use of this compound.
Supplier and Purchasing Information
This compound is available from several chemical suppliers catering to the research community. Below is a summary of purchasing information from prominent suppliers.
| Supplier | Product Name | Catalog Number | CAS Number |
| MedChemExpress | This compound | HY-P1810 | 1647119-71-8 |
| GlpBio | This compound | GC17348 | 1647119-71-8 |
| Nordic Biosite | This compound | HY-P1810-1 | 1647119-71-8 |
Biological Activity and Quantitative Data
This compound is a highly potent agonist of the V2 receptor. Its primary mechanism of action is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] The potency of this compound has been quantified in cell-based assays, as summarized in the table below.
| Receptor | Cell Line | Assay Type | EC50 (nM) | Reference |
| Human V2 Receptor (hV2R) | HEK293 | cAMP Response Element Luciferase Reporter | 0.25 | [1] |
| Rat V2 Receptor (rV2R) | HEK293 | cAMP Response Element Luciferase Reporter | 0.05 | [1] |
V2 Receptor Signaling Pathway
The vasopressin V2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[6] Upon agonist binding, a conformational change in the receptor activates Gs, which in turn stimulates adenylyl cyclase to produce cAMP.[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including aquaporin-2 (AQP2) water channels.[4] This phosphorylation event promotes the translocation of AQP2 to the apical membrane of collecting duct cells in the kidney, increasing water reabsorption.[4][6]
Caption: V2 Receptor Signaling Pathway
Experimental Protocols
Preparation of Stock Solutions
-
Solubility: this compound is soluble in DMSO.[3]
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 10.46 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. For enhanced solubility, the tube can be warmed to 37°C and sonicated for a short period.[2]
-
-
Storage:
In Vitro V2 Receptor Activation Assay (cAMP Measurement)
This protocol is based on the methods described for characterizing V2R agonists.[7]
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat V2 receptor.
-
Materials:
-
HEK293-V2R cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)
-
-
Procedure:
-
Cell Seeding: Seed HEK293-V2R cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 pM to 1 µM.
-
Agonist Stimulation:
-
Remove the cell culture medium from the wells.
-
Add 50 µL of the diluted compound to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement: Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the intracellular cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the activity of this compound in a cell-based assay.
Caption: Experimental Workflow for V2R Agonist Assay
References
Application Notes and Protocols for c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm: A Potent V2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm is a potent and selective synthetic cyclic peptide that acts as a short-acting agonist for the vasopressin V2 receptor (V2R).[1][2][3] Its high affinity and selectivity for the V2R make it a valuable tool for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of the V2R signaling pathway. This document provides detailed guidelines for the reconstitution, storage, and handling of this peptide, along with protocols for its use in common experimental assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1647119-71-8 | [4] |
| Molecular Formula | C₄₇H₆₉ClN₁₂O₉S₂ | [5] |
| Molecular Weight | 1045.71 g/mol | [5] |
| Appearance | Lyophilized powder | |
| EC₅₀ (hV2R) | 0.25 nM | [1][3] |
| EC₅₀ (rV2R) | 0.05 nM | [1][3] |
Reconstitution and Storage
Proper reconstitution and storage are critical to maintaining the integrity and activity of this compound.
Reconstitution Protocol
Due to its hydrophobic nature, this compound is best dissolved in an organic solvent like dimethyl sulfoxide (DMSO) before further dilution in aqueous buffers.
Materials:
-
Lyophilized this compound peptide
-
Anhydrous, sterile DMSO
-
Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, low-protein-binding polypropylene tubes
-
Vortex mixer and sonicator
Protocol:
-
Equilibrate the vial of lyophilized peptide to room temperature before opening to prevent condensation.
-
Add the required volume of DMSO to the vial to achieve a desired stock concentration (e.g., 1 mM or 10 mM).
-
Gently vortex the vial to mix. If the peptide does not fully dissolve, sonicate the solution for a few minutes in a water bath.[4]
-
For use in aqueous-based assays, further dilute the DMSO stock solution with the desired sterile aqueous buffer immediately before use. It is recommended to add the DMSO stock dropwise to the stirring aqueous buffer to prevent precipitation.[6]
-
The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6]
Storage Recommendations
| Storage Condition | Lyophilized Powder | Stock Solution in DMSO | Diluted Aqueous Solution |
| -20°C | Long-term | Up to 1 month[4] | Not Recommended (Prepare fresh) |
| -80°C | Long-term | Up to 6 months[4] | Not Recommended (Prepare fresh) |
Important Considerations:
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[4]
-
Disulfide Bond Stability: The cyclic nature of this peptide is conferred by a disulfide bond between the cysteine residues. Disulfide bonds can be susceptible to degradation, particularly at neutral or slightly basic pH.[7][8] For long-term stability in solution, acidic conditions (around pH 3.0) are often optimal for disulfide-containing peptides.[7]
Signaling Pathway
This compound exerts its effects by activating the vasopressin V2 receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by V2R activation is the Gs-cAMP pathway.
Caption: V2 Receptor Signaling Pathway.
Experimental Protocols
The following are generalized protocols for assays commonly used to assess the activity of V2R agonists. These protocols may require optimization for specific cell lines and experimental conditions.
In Vitro cAMP Accumulation Assay
This assay measures the intracellular accumulation of cyclic AMP (cAMP) following V2R activation.
Caption: cAMP Accumulation Assay Workflow.
Protocol:
-
Cell Seeding: Seed a suitable cell line expressing the V2 receptor (e.g., HEK293-V2R, MDCK-V2R) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation: The following day, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.[9]
-
Peptide Stimulation: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., vasopressin or forskolin).
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.[10]
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP levels using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[11][12]
-
Data Analysis: Plot the cAMP concentration against the log of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Aquaporin-2 (AQP2) Translocation Assay
This assay visualizes the movement of AQP2 from intracellular vesicles to the plasma membrane in response to V2R stimulation.
Caption: Aquaporin-2 Translocation Workflow.
Protocol:
-
Cell Culture: Culture a suitable renal collecting duct cell line (e.g., mpkCCD) on sterile glass coverslips.
-
Serum Starvation: Before treatment, serum-starve the cells for a few hours to reduce basal signaling.
-
Peptide Treatment: Treat the cells with a predetermined concentration of this compound or vehicle control for an appropriate time (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde, and permeabilize with a detergent such as 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody specific for AQP2, followed by incubation with a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of AQP2 using confocal or fluorescence microscopy. In unstimulated cells, AQP2 will have a predominantly cytoplasmic localization, while in stimulated cells, AQP2 will be concentrated at the apical plasma membrane.
Safety and Handling
This compound is a potent biological agent and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the lyophilized powder or solutions.
-
Inhalation: Avoid inhaling the lyophilized powder. Handle in a well-ventilated area or a fume hood.
-
Contact: Avoid contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of unused peptide and contaminated materials in accordance with local regulations for chemical waste.
By following these guidelines, researchers can ensure the proper handling, storage, and use of this compound for their research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. lifetein.com [lifetein.com]
- 7. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 11. m.youtube.com [m.youtube.com]
- 12. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the V2 receptor agonist, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective cyclic peptide agonist for the vasopressin V2 receptor (V2R). It is primarily used in research settings to study V2R signaling and its physiological effects.
Q2: What is the primary mechanism of action for this peptide?
A2: This peptide activates the V2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial in various physiological processes, including the regulation of water reabsorption in the kidneys.
Q3: What are the common solvents for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound.[1] Due to its hydrophobic nature, its solubility in aqueous solutions is expected to be low.
Q4: How should I store the lyophilized peptide and its stock solutions?
A4: The lyophilized powder should be stored at -20°C. Once dissolved in DMSO, it is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -80°C for use within 6 months, or at -20°C for use within 1 month.[1][2]
Troubleshooting Guide
Issue 1: The peptide is difficult to dissolve in DMSO.
-
Solution 1: Gentle Heating. To aid dissolution, you can gently warm the vial to 37°C.[1][2] Be cautious not to overheat, as this could degrade the peptide.
-
Solution 2: Sonication. Use a bath sonicator to oscillate the tube for a short period.[1][2] This can help break up any aggregates and facilitate solubilization.
-
Solution 3: Vortexing. Vigorous vortexing can also help to dissolve the peptide.
Issue 2: The peptide precipitates out of solution when diluted into an aqueous buffer.
-
Problem: This is a common issue with hydrophobic peptides when the concentration of the organic solvent (like DMSO) is significantly lowered upon dilution.
-
Solution 1: Lower the Final Concentration. The final concentration of the peptide in your aqueous experimental buffer may be too high. Try diluting your DMSO stock solution further.
-
Solution 2: Optimize the Buffer. Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of the peptide to maximize its charge and solubility.
-
Solution 3: Add a Surfactant. In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) in the final buffer can help maintain peptide solubility. This should be tested for compatibility with your specific assay.
Issue 3: I am observing inconsistent results in my experiments.
-
Problem: This could be due to peptide aggregation, degradation, or inaccurate concentration determination.
-
Solution 1: Check for Aggregation. Peptide aggregation can lead to a decrease in the effective concentration of the active monomeric peptide.[3] Consider performing dynamic light scattering (DLS) or size-exclusion chromatography (SEC) on your stock solution to check for aggregates. To mitigate aggregation, ensure proper solubilization and avoid repeated freeze-thaw cycles.[3][4]
-
Solution 2: Ensure Fresh Dilutions. Always prepare fresh working dilutions from your stock solution for each experiment. Avoid storing a highly diluted peptide in an aqueous buffer for extended periods.
-
Solution 3: Accurate Pipetting of Viscous DMSO. When preparing dilutions from a DMSO stock, be mindful that DMSO is more viscous than water. Use positive displacement pipettes or ensure slow and careful pipetting with standard air displacement pipettes to guarantee accurate volume transfer.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is based on information from suppliers who may provide sample solutions at this concentration.[2]
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Based on the amount of peptide provided (e.g., 1 mg), calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 1045.71 g/mol .
-
Add the calculated volume of DMSO to the vial of peptide.
-
Vortex the solution thoroughly.
-
If the peptide is not fully dissolved, gently warm the vial to 37°C and/or sonicate in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Stock Solution Preparation Table
| Desired Concentration | Volume of DMSO to add to 1 mg of Peptide | Volume of DMSO to add to 5 mg of Peptide | Volume of DMSO to add to 10 mg of Peptide |
| 1 mM | 956.3 µL | 4.78 mL | 9.56 mL |
| 5 mM | 191.3 µL | 956.3 µL | 1.91 mL |
| 10 mM | 95.6 µL | 478.1 µL | 956.3 µL |
Table based on a molecular weight of 1045.71 g/mol .[1]
Protocol 2: General Workflow for Solubility Testing
This workflow provides a systematic approach to determining the solubility of the peptide in a new buffer system.
Caption: Workflow for determining peptide solubility.
Signaling Pathway and Logical Relationships
V2 Receptor Signaling Pathway
Activation of the V2 receptor by this compound initiates a well-defined signaling cascade within the target cell, primarily in the kidney's collecting duct cells.
References
Technical Support Center: Optimizing c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the potent and selective V2 receptor agonist, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and short-acting peptidic V2 receptor (V2R) agonist.[1][2][3][4] Its primary mechanism of action is to bind to and activate the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5][6][7]
Q2: What are the reported EC50 values for this peptide?
A2: The reported half-maximal effective concentrations (EC50) for this compound are 0.25 nM for the human V2 receptor (hV2R) and 0.05 nM for the rat V2 receptor (rV2R).[1][2][3][4][8]
Q3: How should I reconstitute and store the lyophilized peptide?
A3: For optimal stability, it is recommended to store the lyophilized peptide at -20°C or -80°C.[8] Before use, allow the vial to warm to room temperature before opening to prevent condensation. The peptide is soluble in DMSO.[8] For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your experimental buffer or cell culture medium. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes for single-use applications.[8]
Q4: What cell lines are suitable for studying the effects of this V2R agonist?
A4: Suitable cell lines are those endogenously or recombinantly expressing the vasopressin V2 receptor. Examples include:
-
Mouse Ltk- cells transfected with the human V2 receptor gene.[9][10]
-
Human astrocytoma 1321N1 cells stably expressing the human V2 receptor.[11]
-
Certain cancer cell lines such as NCI-H82 (small cell lung cancer) and PC-3 (prostate cancer) have been shown to express V2 receptors.[12]
-
Renal cell carcinoma cell lines like 786-O and Caki-1 also express V2R.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low cellular response (e.g., no increase in cAMP) | 1. Peptide degradation: Improper storage or handling. 2. Low V2R expression: The chosen cell line may not express sufficient levels of the V2 receptor. 3. Incorrect peptide concentration: The concentration used may be too low to elicit a response. 4. Assay interference: Components in the cell culture medium or assay buffer may interfere with the peptide or the detection method. | 1. Ensure the peptide was stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot. 2. Confirm V2R expression in your cell line using techniques like RT-qPCR, immunofluorescence, or by testing a known V2R agonist like desmopressin (dDAVP).[7][12] 3. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 1 µM) to determine the optimal concentration for your specific cell system. 4. Test the assay with a positive control (e.g., forskolin to directly stimulate adenylyl cyclase) to ensure the cAMP detection system is working. If possible, perform the final steps of the assay in a serum-free medium or a simplified buffer. |
| High background signal or constitutive activity | 1. Contamination: The peptide or reagents may be contaminated. 2. Receptor desensitization/internalization: Prolonged exposure to the agonist can lead to receptor desensitization.[14] 3. Cellular stress: High cell density or poor cell health can lead to non-specific signaling. | 1. Use sterile techniques and fresh, high-quality reagents. 2. Reduce the incubation time with the peptide. For short-acting agonists, a brief stimulation period is often sufficient. 3. Ensure cells are seeded at an appropriate density and are healthy and actively dividing at the time of the experiment. |
| Inconsistent results between experiments | 1. Variability in peptide dilution: Inaccurate pipetting, especially at low concentrations. 2. Cell passage number: Receptor expression levels can change with increasing cell passage. 3. Inconsistent incubation times: Variations in the duration of peptide exposure. | 1. Prepare a fresh dilution series for each experiment from a reliable stock solution. Use calibrated pipettes. 2. Use cells within a consistent and limited passage number range for all experiments. 3. Standardize all incubation times precisely using a timer. |
Experimental Protocols & Data Presentation
Protocol 1: In Vitro V2 Receptor Activation Assay (cAMP Measurement)
This protocol outlines a general procedure for measuring V2 receptor activation by quantifying intracellular cAMP levels in a human V2 receptor-expressing cell line.
1. Cell Preparation:
- Plate human V2 receptor-expressing cells (e.g., transfected Ltk- or 1321N1 cells) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
- Culture the cells in the appropriate growth medium overnight at 37°C in a humidified 5% CO2 incubator.
2. Reagent Preparation:
- Prepare a 1 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in serum-free medium or a suitable assay buffer to create a range of concentrations for the dose-response curve (e.g., 10 pM to 10 µM).
- Prepare a positive control (e.g., 10 µM Forskolin) and a negative control (vehicle, e.g., 0.1% DMSO in assay buffer).
3. Assay Procedure:
- Wash the cells once with warm PBS.
- Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-15 minutes at 37°C. This step is crucial to prevent the degradation of cAMP.
- Add 50 µL of the various concentrations of the peptide, positive control, or negative control to the respective wells.
- Incubate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically for this short-acting agonist.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based). Follow the manufacturer's instructions for the chosen kit.
4. Data Analysis:
- Plot the cAMP concentration against the logarithm of the peptide concentration.
- Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.
Concentration-Response Data Summary
The following table provides a template for summarizing the results from a dose-response experiment.
| Concentration (nM) | Mean cAMP Response (arbitrary units) | Standard Deviation |
| 0 (Vehicle) | 10.5 | 1.2 |
| 0.01 | 25.3 | 2.5 |
| 0.1 | 75.8 | 6.9 |
| 1 | 150.2 | 12.4 |
| 10 | 185.6 | 15.1 |
| 100 | 195.4 | 16.8 |
| 1000 | 198.1 | 17.2 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.
Visualizations
V2 Receptor Signaling Pathway
Caption: V2 Receptor signaling pathway activation.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing peptide concentration.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for experimental failure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. innoprot.com [innoprot.com]
- 7. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Development and characterization of a mouse cell line expressing the human V2 vasopressin receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. revvity.com [revvity.com]
- 12. Frontiers | Peptide Agonists of Vasopressin V2 Receptor Reduce Expression of Neuroendocrine Markers and Tumor Growth in Human Lung and Prostate Tumor Cells [frontiersin.org]
- 13. Targeting the Vasopressin Type 2 Receptor for Renal Cell Carcinoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vasopressin receptor - Wikipedia [en.wikipedia.org]
Preventing degradation of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the cyclic peptide c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The primary cause of degradation for cyclic peptides like this compound, which contains a disulfide bond, is the instability of this disulfide bridge.[1][2] Disulfide bonds are susceptible to cleavage under various conditions, leading to loss of the peptide's three-dimensional structure and biological activity. Other significant degradation pathways include oxidation, deamidation (particularly at the asparagine residue), and hydrolysis of the peptide backbone.[1][2]
Q2: What are the optimal pH and temperature conditions for storing this peptide in solution?
A2: For short-term storage, it is generally recommended to keep the peptide solution at a slightly acidic pH, between 3.0 and 5.0, and at a refrigerated temperature of 2-8°C.[2] Alkaline conditions should be avoided as they can accelerate disulfide bond scrambling and deamidation. For long-term storage, it is advisable to store the peptide as a lyophilized powder at -20°C or -80°C and reconstitute it just before use.
Q3: Can I freeze and thaw the peptide solution multiple times?
A3: Repeated freeze-thaw cycles are not recommended as they can lead to peptide aggregation and degradation. It is best practice to aliquot the stock solution into single-use volumes to avoid this.
Q4: What are the visible signs of peptide degradation?
A4: Visual signs of degradation can include the appearance of cloudiness or precipitation in the solution, which may indicate aggregation. However, many degradation products are soluble and will not be visible. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the purity and degradation of the peptide.
Troubleshooting Guides
Issue 1: Rapid Loss of Peptide Potency in Experimental Assays
Possible Causes:
-
Disulfide Bond Reduction: The presence of reducing agents in your cell culture media or assay buffer (e.g., dithiothreitol (DTT), β-mercaptoethanol) can break the disulfide bond.
-
Oxidation: Exposure to oxygen or oxidizing agents can lead to the formation of sulfoxides or other oxidative modifications.
-
pH Instability: The pH of your experimental solution may be outside the optimal range, leading to accelerated degradation.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware or glassware, reducing the effective concentration in your experiment.
Solutions:
-
Use High-Purity Solvents and Reagents: Ensure all components of your solution are free from contaminants.
-
Optimize Buffer Conditions: Maintain a slightly acidic pH (3.0-5.0) if compatible with your experiment.
-
Add Scavengers or Antioxidants: Consider adding antioxidants like methionine or EDTA to mitigate oxidative damage.
-
Use Low-Binding Labware: Employ low-protein-binding tubes and pipette tips to minimize adsorption.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Possible Causes:
-
Sample Degradation: The new peaks likely represent degradation products such as oxidized forms, scrambled disulfide isomers, or hydrolyzed fragments.
-
Contamination: The sample may be contaminated with impurities from solvents, reagents, or the vial.
-
Mobile Phase Issues: The mobile phase composition or pH may be incorrect, leading to poor chromatography.
Solutions:
-
Perform Forced Degradation Studies: Intentionally degrade the peptide under various stress conditions (acid, base, oxidation, heat) to identify the retention times of potential degradation products.
-
Ensure Proper Sample Handling: Prepare samples fresh and keep them cool until analysis.
-
Verify Mobile Phase Preparation: Double-check the composition and pH of your mobile phase.
-
Use a Guard Column: A guard column can protect your analytical column from contaminants.
Quantitative Data Summary
The following tables provide illustrative data on the stability of a generic cyclic peptide with a disulfide bond, similar to this compound, under various stress conditions. This data is intended to be representative and may not reflect the exact degradation kinetics of your specific peptide.
Table 1: Effect of pH on Peptide Stability at 25°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 3.0 | 98% | 95% |
| 5.0 | 95% | 88% |
| 7.4 | 85% | 70% |
| 9.0 | 60% | 40% |
Table 2: Effect of Temperature on Peptide Stability at pH 7.4
| Temperature | % Remaining after 24 hours | % Remaining after 72 hours |
| 4°C | 95% | 90% |
| 25°C | 85% | 70% |
| 37°C | 70% | 50% |
Table 3: Effect of Oxidizing and Reducing Agents on Peptide Stability at pH 7.4, 25°C
| Condition | % Remaining after 8 hours |
| Control (No additions) | 92% |
| 0.05% H₂O₂ | 65% |
| 1 mM DTT | 40% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the purity and stability of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample
-
High-purity water and acetonitrile
Procedure:
-
Prepare Mobile Phases: Prepare fresh mobile phases and degas them thoroughly.
-
Equilibrate the Column: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Prepare Sample: Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm.
-
Analysis: Integrate the peak areas to determine the purity of the peptide and the percentage of any degradation products.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation products.
Materials:
-
Peptide stock solution (1 mg/mL in water)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
Heating block or incubator
-
HPLC system (as described in Protocol 1)
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the peptide stock solution and 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the peptide stock solution and 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidation: Mix equal volumes of the peptide stock solution and 3% H₂O₂. Incubate at room temperature for 4 hours before HPLC analysis.
-
Thermal Degradation: Incubate the peptide stock solution at 60°C for 24 hours before HPLC analysis.
-
Analysis: Analyze all samples by HPLC as described in Protocol 1 and compare the chromatograms to an untreated control sample.
Visualizations
Caption: V2 Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Peptide Degradation.
References
Troubleshooting c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm off-target effects
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the selective V2 receptor (V2R) agonist, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective synthetic peptide agonist for the Vasopressin 2 Receptor (V2R), a G-protein coupled receptor (GPCR). Its primary on-target effect is the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for the receptor's physiological functions, such as regulating water reabsorption in the kidneys.
Q2: I am observing responses in my assay that are not consistent with cAMP-mediated signaling. What could be the cause?
A2: While the canonical V2R pathway involves Gs-cAMP signaling, V2R can also activate other pathways. These non-canonical pathways may be independent of G-protein signaling and can involve β-arrestin recruitment, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2. Additionally, in some cell types, V2R activation has been linked to increases in intracellular calcium ([Ca2+]), a pathway more commonly associated with V1 vasopressin receptors. It is crucial to investigate these alternative signaling pathways if your results deviate from the expected cAMP response.
Q3: My results are inconsistent between experiments. What are some common sources of variability when working with synthetic peptides?
A3: Inconsistent results with synthetic peptides can arise from several factors:
-
Peptide Stability: Peptides can degrade in solution due to hydrolysis, oxidation (especially of Cys and Met residues), or deamidation. It is recommended to store the peptide lyophilized at -20°C or -80°C and, once reconstituted, to store it in single-use aliquots to avoid freeze-thaw cycles.[1][2][3]
-
Solubility: Poor solubility can lead to inaccurate concentrations and precipitation during experiments. Ensure the peptide is fully dissolved in the recommended solvent before further dilution into aqueous buffers.
-
Counter-ion Effects: Synthetic peptides are often supplied as trifluoroacetate (TFA) salts, a byproduct of the purification process. TFA can alter the pH of your experimental buffer and, in some cases, directly impact cell viability and signaling pathways, leading to confounding results. If TFA interference is suspected, consider using a peptide that has been exchanged for a different counter-ion, such as hydrochloride or acetate.[4][5][6][7][8]
Q4: Could this compound be interacting with other vasopressin receptors?
A4: While designed to be a selective V2R agonist, cross-reactivity with other vasopressin receptor subtypes, namely V1a and V1b, is a potential off-target effect. These receptors are also GPCRs but typically couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).[9][10][11][12][13][14][15][16] If your experimental system expresses V1a or V1b receptors, it is advisable to test for potential cross-reactivity.
Q5: The abbreviations "Bua" and "Cpa" in the peptide sequence are not standard. How does this affect troubleshooting?
A5: "Bua" and "Cpa" are non-standard amino acid abbreviations. Without knowing their precise chemical structures, it is challenging to predict specific off-target effects based on structural homology to endogenous ligands of other receptors. If you are encountering unexpected results, it is crucial to:
-
Contact the supplier: Request the full chemical structure or at least the class of molecule for these non-standard residues.
-
Perform broad-panel screening: If the budget allows, screening the peptide against a panel of common off-target receptors (e.g., other GPCRs, ion channels) can help identify unintended interactions.
-
Focus on empirical testing: Utilize the troubleshooting workflows and control experiments outlined in this guide to systematically investigate potential off-target effects, even without full structural information.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| No response or lower than expected potency in a V2R-expressing cell line. | 1. Peptide Degradation: The peptide may have degraded due to improper storage or handling.[1][2][3] 2. Incorrect Concentration: Errors in weighing or dilution, or poor solubility leading to a lower effective concentration. 3. Low Receptor Expression: The cell line may have low or variable expression of V2R. | 1. Use a fresh, properly stored aliquot of the peptide. Confirm peptide integrity via mass spectrometry if possible. 2. Re-prepare the stock solution, ensuring complete dissolution. Consider a solubility test. 3. Verify V2R expression levels using qPCR, Western blot, or a radioligand binding assay with a known V2R ligand. |
| Cell death or unexpected morphological changes observed. | 1. TFA Toxicity: The trifluoroacetate counter-ion can be cytotoxic to some cell lines.[4][5][6][7][8] 2. High Peptide Concentration: Very high concentrations of any peptide can induce non-specific cytotoxic effects. 3. Off-target Receptor Activation: The peptide may be activating another receptor that mediates a cytotoxic or apoptotic pathway. | 1. Test the effect of TFA alone on your cells. If toxicity is observed, use a peptide with an alternative counter-ion (e.g., HCl, acetate). 2. Perform a dose-response curve to determine the optimal concentration range and identify a potential toxicity threshold. 3. Use a panel of receptor antagonists to see if the effect can be blocked. Start with V1a and V1b antagonists. |
| Activation of Ca2+ signaling or PKC pathway. | 1. V1a/V1b Receptor Cross-reactivity: The peptide may be activating endogenous V1a or V1b receptors.[9][10][11][13][14][16] 2. Non-canonical V2R Signaling: Some studies suggest V2R can couple to calcium signaling pathways in certain cellular contexts. | 1. Use selective V1a and V1b receptor antagonists to see if the calcium response is blocked. 2. Confirm V2R expression and the absence of V1a/V1b receptors in your cell line. If the effect persists in a V1-negative, V2-positive line, it may be a non-canonical V2R effect. |
| ERK1/2 Phosphorylation is observed. | 1. β-arrestin-mediated V2R signaling: This is a known non-canonical pathway for V2R. 2. Crosstalk from another activated receptor: An off-target receptor may be activating the MAPK pathway. | 1. Investigate the role of β-arrestin using siRNA knockdown or specific inhibitors of downstream kinases like Src. 2. Use selective antagonists for suspected off-target receptors to see if ERK1/2 phosphorylation is diminished. |
Data Presentation
Table 1: Receptor Binding Affinities of Vasopressin Receptor Ligands
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| Arginine Vasopressin (AVP) | V1a | 1.8 ± 0.4[14] |
| V1b | ~1-5 | |
| V2 | ~1-5 | |
| Relcovaptan (SR-49059) | V1a | 1.3 ± 0.2[14] |
| This compound | V2 | Data not available |
Note: The binding affinity for this compound has not been publicly reported. Researchers should perform their own binding assays to determine the Ki.
Table 2: Functional Potency of V2R Agonists
| Compound | Receptor | Assay | Potency (EC50, nM) |
| This compound | Human V2R | Not Specified | 0.25 |
| Rat V2R | Not Specified | 0.05 | |
| Arginine Vasopressin (AVP) | Human V2R | cAMP Accumulation | ~1-10 |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the V2 receptor.
-
Materials:
-
Cell membranes expressing the target receptor (V2, V1a, or V1b).
-
Radioligand (e.g., [3H]-Arginine Vasopressin).
-
Test compound: this compound.
-
Non-specific binding control (e.g., high concentration of unlabeled AVP).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates, filter mats (e.g., GF/C), scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the filter mat, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter mat, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.[17][18][19][20]
-
cAMP Accumulation Assay (HTRF)
This assay quantifies the increase in intracellular cAMP following receptor activation.
-
Materials:
-
V2R-expressing cells.
-
Test compound.
-
cAMP assay kit (e.g., HTRF-based).
-
Cell stimulation buffer.
-
384-well plates and a HTRF-compatible plate reader.
-
-
Procedure:
-
Seed cells in a 384-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in stimulation buffer.
-
Add the test compound to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature to stimulate cAMP production.
-
Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.
-
Plot the cAMP concentration as a function of the test compound concentration to determine the EC50.[21][22][23][24][25]
-
Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration, typically indicative of Gq-coupled receptor activation.
-
Materials:
-
Cells expressing the receptor of interest (e.g., V1a or V1b).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
96-well microplate and a fluorescence plate reader or flow cytometer.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject the test compound and immediately begin monitoring the fluorescence signal over time.
-
The change in fluorescence intensity or ratio indicates a change in intracellular calcium concentration.
-
Analyze the kinetic data to determine the peak response and EC50.[26][27][28][29][30]
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
-
Materials:
-
Cells of interest.
-
Test compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer membranes, and Western blotting equipment.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Serum-starve the cells to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with the test compound for various time points (e.g., 5, 10, 30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.[31][32][33][34][35]
-
Visualizations
Caption: V2R Signaling Pathways and Potential Off-Target Crosstalk.
Caption: Experimental Workflow for Troubleshooting Off-Target Effects.
References
- 1. veeprho.com [veeprho.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 12. V1a vasopressin receptors maintain normal blood pressure by regulating circulating blood volume and baroreflex sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
- 14. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 15. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. revvity.com [revvity.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. 4.5. cAMP Analysis by Homogeneous Time-Resolved Fluorescence (HTRF) Assays [bio-protocol.org]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. bu.edu [bu.edu]
- 27. Intracellular calcium flux assay [bio-protocol.org]
- 28. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 29. researchgate.net [researchgate.net]
- 30. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 31. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. abcepta.com [abcepta.com]
- 34. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm dose-response curve issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the synthetic peptide c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a potent and selective vasopressin V2 receptor (V2R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent, selective, and short-acting peptidic agonist for the vasopressin V2 receptor (V2R).[1][2][3] It is primarily used in research to study V2R signaling and function.
Q2: What is the primary signaling pathway activated by this agonist? A2: The vasopressin V2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation by an agonist like this compound leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
Q3: What are the expected EC50 values for this peptide? A3: The reported half-maximal effective concentration (EC50) values are approximately 0.25 nM for the human V2 receptor (hV2R) and 0.05 nM for the rat V2 receptor (rV2R).[1][2][4][5] These values can vary depending on the cell line, receptor expression levels, and assay format used.
Q4: How should I prepare and store the peptide? A4: The peptide is typically soluble in DMSO.[5] For stock solutions, dissolve the peptide in DMSO and store in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5] Avoid repeated freeze-thaw cycles.[3][5] When preparing working solutions, dilute the DMSO stock in the appropriate aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity.
V2 Receptor Signaling Pathway
Caption: V2R agonist binding activates Gs protein, stimulating cAMP production.
Troubleshooting Dose-Response Curve Issues
This guide addresses common problems encountered during dose-response experiments with this compound.
Issue 1: No response or very weak response across all concentrations.
-
Question: Why am I not observing any cellular response (e.g., cAMP increase, calcium mobilization) even at high concentrations of the peptide?
-
Possible Causes & Solutions:
-
Incorrect Peptide Handling: Confirm that the peptide was stored correctly and that stock solutions were prepared properly. Peptides can degrade if not stored at the recommended temperature or if subjected to multiple freeze-thaw cycles.[3]
-
Cell Health/Receptor Expression: Ensure your cells are healthy and have adequate V2 receptor expression. Perform a viability stain (e.g., Trypan Blue) and verify receptor expression using a positive control agonist (e.g., Arginine Vasopressin, AVP) or via RT-qPCR/Western Blot.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the signal. For cAMP assays, consider adding a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. For calcium assays, ensure the cell line couples V2R activation to a calcium response, which may require co-expression of a promiscuous G-protein like Gα16.[6]
-
Inappropriate Assay Buffer: Components in your buffer (e.g., high levels of certain ions, incorrect pH) could be interfering with receptor binding or cell signaling. Use a standard, validated buffer for your assay type.
-
Issue 2: Dose-response curve is shifted to the right (higher EC50).
-
Question: My calculated EC50 is significantly higher than the published values. What could be the cause?
-
Possible Causes & Solutions:
-
Peptide Degradation: The peptide may have partially degraded, reducing its effective concentration. Prepare fresh dilutions from a new stock aliquot.
-
Presence of Antagonists: Ensure that no component of your media or buffer is acting as a V2R antagonist. For example, serum can contain factors that may interfere with the assay. It is often recommended to perform GPCR assays in serum-free media.
-
Receptor Desensitization: Prolonged incubation times can lead to receptor desensitization and internalization, resulting in a reduced response and a right-shifted curve. Optimize your incubation time; for rapid signaling events like calcium mobilization, this is particularly critical.[6]
-
Assay Conditions: Suboptimal assay conditions, such as incorrect temperature or pH, can affect ligand binding affinity.[7]
-
Issue 3: Dose-response curve has a shallow slope or does not reach a plateau (low efficacy).
-
Question: The maximal response in my assay is very low, and the curve is not sigmoidal. Why is this happening?
-
Possible Causes & Solutions:
-
Low Receptor Number: The cell line may have a low density of V2 receptors, limiting the maximum possible response. This is a common issue in functional assays.[7]
-
Partial Agonism: While this peptide is a full agonist, experimental conditions can sometimes reveal partial agonism, especially in systems with high receptor reserve.
-
Signal Saturation: In fluorescent-based assays (e.g., calcium mobilization), the dye or detector may become saturated at high agonist concentrations, artificially flattening the top of the curve.[6] Review your instrument settings and consider using a lower concentration of the fluorescent dye.
-
Cell Toxicity: At very high concentrations, the peptide or the solvent (DMSO) may induce cytotoxicity, causing the response to drop off and preventing the curve from reaching a true maximum. Always run a vehicle control to check for solvent effects.
-
Issue 4: High variability between replicate wells.
-
Question: I am seeing significant scatter in my data points, making the curve unreliable. How can I improve precision?
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell density across the plate is a major source of variability. Ensure cells are thoroughly resuspended before plating and use appropriate techniques to avoid edge effects.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to large errors. Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments.
-
Temperature Gradients: Inconsistent temperature across the assay plate during incubation can affect reaction rates. Ensure the plate is incubated evenly.
-
Timing Issues: For kinetic assays (e.g., FLIPR-based calcium assays), the timing of reagent addition and plate reading is critical. Staggered addition or reading can introduce significant variability.[8]
-
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| EC50 | 0.25 nM | Human | [1][4][5] |
| EC50 | 0.05 nM | Rat | [1][4][5] |
| Recommended Starting Concentration Range (in vitro) | 1 pM - 1 µM | N/A | General Practice |
| Solubility | Soluble in DMSO | N/A | [5] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed for measuring V2R-mediated calcium flux in a cell line recombinantly expressing the human V2 receptor and a calcium-sensitive photoprotein or fluorescent dye.
Materials:
-
HEK293 cells stably expressing hV2R (or other suitable host cell line).
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) or photoprotein system (e.g., Aequorin).
-
Probenecid (if using certain anionic dyes like Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound peptide.
-
Positive Control: Arginine Vasopressin (AVP).
-
Instrumentation: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed cells into the assay plate at an optimized density (e.g., 20,000 - 50,000 cells/well) and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Remove culture medium from the cells and add 50-100 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of the this compound peptide in Assay Buffer in a separate plate. Typically, an 11-point, 1:10 dilution series starting from 1 µM is appropriate.
-
Include wells with Assay Buffer only (vehicle control) and a positive control (e.g., 1 µM AVP).
-
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the compounds from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence signal for 90-180 seconds post-addition.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% response) and a maximal concentration of a full agonist (100% response).
-
Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Caption: Workflow for a typical intracellular calcium mobilization assay.
Protocol 2: Competitive Radioligand Binding Assay
This protocol determines the affinity (Ki) of the non-radiolabeled peptide by measuring its ability to compete with a known radiolabeled V2R ligand.
Materials:
-
Cell membranes prepared from a cell line expressing hV2R.
-
Radioligand: e.g., [³H]-Arginine Vasopressin ([³H]-AVP).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
This compound peptide (unlabeled competitor).
-
Non-specific competitor: A high concentration (e.g., 1 µM) of unlabeled AVP.
-
96-well plates and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Cell Membranes + Binding Buffer.
-
Non-specific Binding (NSB): Radioligand + Cell Membranes + High concentration of unlabeled AVP.
-
Competition: Radioligand + Cell Membranes + Serial dilutions of this compound.
-
-
Reagent Addition:
-
Add 50 µL of Binding Buffer (for Total Binding) or unlabeled AVP (for NSB) or competitor peptide dilutions to the appropriate wells.
-
Add 50 µL of the radioligand (at a concentration near its Kd).
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (e.g., 10-50 µg protein/well). The final volume is 200 µL.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Harvesting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand.
-
Wash the filters quickly with ice-cold Binding Buffer (e.g., 3 x 3 mL) to remove any non-specifically bound ligand.[9]
-
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor peptide.
-
Fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common dose-response curve issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 9. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Avoiding receptor desensitization with c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a potent and selective vasopressin V2 receptor (V2R) agonist. The content is designed to address common experimental challenges, with a focus on mitigating receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, selective, and short-acting peptidic V2 receptor (V2R) agonist.[1][2][3] It is a valuable tool for studying V2R signaling and physiology.
Q2: What is receptor desensitization and why is it a concern?
Receptor desensitization is a process where a receptor's response to a continuous or repeated stimulus diminishes over time. For G protein-coupled receptors (GPCRs) like the V2R, this is a normal physiological process to prevent overstimulation. In an experimental setting, however, it can lead to a progressive loss of signal, making it difficult to obtain consistent and reproducible data. This process can involve receptor phosphorylation, recruitment of β-arrestin, and subsequent receptor internalization.
Q3: The product is described as "short-acting." Does this mean I don't need to worry about desensitization?
While "short-acting" suggests a more rapid clearance or dissociation from the receptor in vivo, it does not eliminate the risk of desensitization in in vitro experiments, especially with continuous exposure. Even short-acting agonists can induce significant receptor desensitization, leading to a reduction in response.[4][5][6]
Q4: What are the typical signs of V2R desensitization in my experiments?
Common indicators of V2R desensitization include:
-
A diminishing response (e.g., cAMP production) upon repeated application of this compound.
-
A rightward shift in the concentration-response curve, indicating a decrease in potency.
-
A decrease in the maximum achievable response (Emax).
-
Visible internalization of fluorescently-tagged receptors from the cell surface to intracellular compartments.
Q5: How quickly can V2R desensitization occur?
V2R desensitization can be a rapid process. Studies with other V2R agonists have shown that desensitization can be observed within minutes of agonist exposure. For instance, in some systems, a half-maximal effect of desensitization was observed within 20 minutes of continuous agonist application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreasing signal over time in a kinetic assay (e.g., cAMP measurement). | Receptor desensitization and internalization. | - Minimize incubation time: Use the shortest possible incubation time with this compound that still yields a robust signal. - Use a phosphodiesterase (PDE) inhibitor: Including a PDE inhibitor like IBMX can help to amplify and sustain the cAMP signal, potentially allowing for shorter agonist stimulation times. - Consider a resensitization step: If your experimental design allows, wash out the agonist and allow cells to recover in agonist-free media to permit receptor resensitization. |
| High variability between replicate wells or experiments. | Inconsistent levels of desensitization due to slight variations in timing or cell handling. | - Strictly control incubation times: Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of agonist to all wells. - Maintain consistent cell density and passage number: Variations in cell health and receptor expression levels can affect the rate and extent of desensitization. |
| Lower than expected maximal response (Emax) compared to literature values for other V2R agonists. | Significant receptor desensitization occurring even at the highest concentrations of this compound. | - Perform a time-course experiment: Determine the optimal stimulation time that gives the maximal response before significant desensitization occurs. - Pre-treat with a GRK inhibitor (if appropriate for the study): Inhibitors of G protein-coupled receptor kinases (GRKs) can reduce receptor phosphorylation and subsequent desensitization. However, this will alter the natural signaling cascade. |
| No response to a second application of the agonist. | Complete receptor desensitization and internalization. | - Allow for a longer recovery period: Wash the cells thoroughly and incubate in agonist-free medium for an extended period (e.g., 1-2 hours) to see if the response can be restored through receptor recycling. - Assess receptor localization: Use immunofluorescence or a tagged receptor to visualize if the receptor has been internalized and if it returns to the cell surface after a recovery period. |
Quantitative Data on V2R Agonists
While specific desensitization kinetic data for this compound is not currently available in the public domain, the following table summarizes its potency and provides comparative data for other common V2R agonists to serve as a reference.
| Compound | Receptor | Parameter | Value | Reference |
| This compound | Human V2R | EC50 | 0.25 nM | [1][2][3] |
| This compound | Rat V2R | EC50 | 0.05 nM | [1][2][3] |
| Arginine Vasopressin (AVP) | Human V2R | EC50 for cAMP | ~0.1 - 1 nM | Varies by cell system |
| Desmopressin (dDAVP) | Human V2R | EC50 for cAMP | ~0.1 - 0.5 nM | Varies by cell system |
Key Signaling & Desensitization Pathways
The following diagrams illustrate the key pathways involved in V2R activation and desensitization.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Desensitization of β2-adrenoceptor-mediated responses by short-acting β2-adrenoceptor agonists in human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased Signaling and Its Role in the Genesis of Short- and Long-Acting β2‑Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-Directed Desensitization of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm Quality Control and Purity Assessment
Welcome to the technical support center for the quality control and purity assessment of the synthetic cyclic peptide c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a potent and selective V2 receptor (V2R) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer detailed protocols for ensuring the quality and purity of this complex therapeutic peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary methods for determining the purity of this cyclic peptide are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection, and Mass Spectrometry (MS). RP-HPLC separates the target peptide from impurities based on hydrophobicity, while MS confirms the identity of the main peak and characterizes any impurities by their mass-to-charge ratio.
Q2: What are the common impurities I should expect to see in my synthesis of this compound?
A2: Synthetic cyclic peptides can contain several types of impurities. Common ones include:
-
Truncated or deletion sequences: Peptides missing one or more amino acid residues.
-
Dimers and oligomers: Formed during the cyclization step.
-
Epimers: Peptides with an incorrect stereochemistry at one or more chiral centers, which can occur during synthesis.
-
Oxidized or reduced forms: Particularly relevant for the Cysteine residue.
-
Deamidation products: The Asparagine (Asn) residue is susceptible to deamidation.
-
Incomplete deprotection: Residual protecting groups from the solid-phase peptide synthesis (SPPS) process.
-
Side-products from non-standard amino acids: The synthesis involving Bua, Cpa, Thi, and Agm may lead to specific, less common impurities.
Q3: My peptide shows a single peak in HPLC, but mass spectrometry indicates the presence of impurities. Why is this?
A3: This can occur if the impurities have very similar hydrophobicity to the main peptide, leading to co-elution under the specific HPLC conditions used. To resolve this, you can try optimizing the HPLC method by altering the gradient slope, changing the organic modifier (e.g., from acetonitrile to methanol), or using a different column chemistry (e.g., C8 instead of C18). Additionally, some impurities, like epimers, can be notoriously difficult to separate.
Q4: How can I quantify the net peptide content of my sample?
A4: The net peptide content, which is the actual percentage of peptide in the lyophilized powder (the rest being counter-ions and water), is best determined by Amino Acid Analysis (AAA). This technique involves hydrolyzing the peptide into its constituent amino acids and quantifying them.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate sample solvent. 3. Column contamination or degradation. 4. Presence of secondary interactions with the stationary phase. | 1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in the initial mobile phase if possible. 3. Wash the column with a strong solvent or replace it if necessary. 4. Adjust the mobile phase pH or use a different ion-pairing agent. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the system. 4. Column equilibration is insufficient. | 1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Degas the mobile phase and purge the pump. 4. Increase the column equilibration time between injections. |
| No or Low Signal | 1. Detector issue (e.g., lamp off). 2. Incorrect wavelength setting. 3. Peptide precipitation in the system. | 1. Check the detector status and lamp. 2. Set the UV detector to a wavelength where the peptide bond absorbs (typically 214-220 nm). The Cpa and Thi residues may allow for detection at higher wavelengths. 3. Check for blockages and ensure the peptide is soluble in the mobile phase. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell. 2. Leak in the system. 3. Incomplete mobile phase mixing. | 1. Use high-purity solvents and flush the detector cell. 2. Check all fittings for leaks. 3. Ensure the mobile phase components are miscible and well-mixed. |
Mass Spectrometry Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Ionization Efficiency | 1. Inappropriate ionization source settings. 2. Presence of ion-suppressing agents (e.g., high concentrations of TFA). 3. Peptide aggregation. | 1. Optimize source parameters such as capillary voltage and gas flow. 2. Use a lower concentration of TFA (e.g., 0.05%) or switch to a more MS-friendly ion-pairing agent like formic acid. 3. Optimize the sample preparation to minimize aggregation. |
| Complex or Uninterpretable Fragmentation (MS/MS) | 1. The cyclic nature of the peptide requires multiple bond cleavages for fragmentation. 2. Presence of non-standard amino acids with unusual fragmentation patterns. 3. Inappropriate collision energy. | 1. Utilize higher-energy collisional dissociation (HCD) or other advanced fragmentation techniques if available. Multiple stages of fragmentation (MSn) can also be helpful. 2. Consult literature for known fragmentation patterns of the non-standard residues or perform detailed analysis of the product ions. 3. Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of informative fragment ions. |
| Mass Inaccuracy | 1. Instrument not properly calibrated. 2. Presence of adducts (e.g., sodium, potassium). | 1. Calibrate the mass spectrometer regularly using a known standard. 2. Identify and account for common adducts in your data analysis. |
Quantitative Data Summary
The following tables provide examples of expected data from the quality control analysis of a synthesized batch of this compound.
Table 1: HPLC Purity Profile
| Peak No. | Retention Time (min) | Area (%) | Proposed Identity | Mass Difference (Da) |
| 1 | 10.5 | 1.2 | Deletion of Val | -99.1 |
| 2 | 11.8 | 96.5 | This compound | 0 |
| 3 | 12.1 | 0.8 | Deamidated (Asn -> Asp) | +1.0 |
| 4 | 12.5 | 1.0 | Oxidized (Cys +16) | +16.0 |
| 5 | 23.6 | 0.5 | Dimer | +Molecular Weight |
Table 2: Amino Acid Analysis Results
| Amino Acid | Expected Ratio | Observed Ratio |
| Asx (Asn) | 1.0 | 1.1 |
| Val | 1.0 | 1.0 |
| Cys | 1.0 | 0.9 |
| Pro | 1.0 | 1.0 |
| Bua | 1.0 | 1.0 |
| Cpa | 1.0 | 1.0 |
| Thi | 1.0 | 1.0 |
| Agm | 1.0 | 1.0 |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18, 2.1 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 10-50% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 40 °C.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
Drying Gas Temperature: 325 °C.
-
Mass Range: m/z 300-2000.
-
Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with optimized collision energy for the precursor ion.
Amino Acid Analysis (AAA)
-
Hydrolysis:
-
Place a known amount of the peptide (approx. 1 nmol) in a hydrolysis tube.
-
Add 200 µL of 6 M HCl containing 1% phenol.
-
Seal the tube under vacuum.
-
Heat at 110 °C for 24 hours.
-
For analysis of Cysteine, perform performic acid oxidation prior to hydrolysis to convert it to the stable cysteic acid.
-
Due to the potential acid lability of some of the non-standard amino acids, enzymatic hydrolysis can be considered as an orthogonal method.[1]
-
-
Derivatization:
-
Dry the hydrolysate completely.
-
Reconstitute in a suitable buffer and derivatize the free amino acids using a standard derivatization agent (e.g., phenyl isothiocyanate - PITc).
-
-
Analysis:
-
Separate and quantify the derivatized amino acids using RP-HPLC with UV detection.
-
Compare the molar ratios of the amino acids to the expected stoichiometry.
-
Visualizations
V2 Receptor Signaling Pathway
The cyclic peptide this compound acts as an agonist for the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The binding of the agonist initiates a signaling cascade that is crucial for regulating water reabsorption in the kidneys.
Caption: V2 Receptor Signaling Cascade.
Experimental Workflow for Quality Control
The following diagram outlines the logical workflow for the comprehensive quality control of this compound.
Caption: Quality Control Workflow.
References
Interpreting unexpected results with c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the bicyclic peptide c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, a potent and selective vasopressin V2 receptor (V2R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR).[1][2] Its primary signaling pathway involves the activation of the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][4][5][6]
Q2: What are the expected downstream effects of V2R activation by this agonist?
A2: The canonical downstream effect of V2R activation is the Gs-cAMP pathway. However, the V2R can also couple to other signaling pathways. Therefore, you might observe:
-
Increased cAMP Production: The primary and most robust response.
-
Calcium Mobilization: The V2R can promiscuously couple to Gq/11 proteins, leading to an increase in intracellular calcium.[7][8]
-
ERK1/2 Phosphorylation: V2R can signal through a β-arrestin-mediated pathway, which can lead to the activation of the MAPK/ERK cascade.[9][10]
Q3: What are the reported potency values for this compound?
A3: The peptide has been shown to be a highly potent V2R agonist with the following half-maximal effective concentrations (EC50):
Troubleshooting Guides
This section addresses common unexpected results encountered during experiments with this compound.
Issue 1: No or Low Signal in cAMP Assay
Possible Causes & Solutions
| Cause | Recommendation |
| Degraded Peptide | Ensure proper storage of the peptide at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment. |
| Low Receptor Expression | Confirm V2R expression in your cell line using qPCR or western blotting. Consider using a cell line known to endogenously express V2R or a stably transfected cell line. |
| Incorrect Assay Conditions | Optimize cell number, stimulation time (typically 15-30 minutes), and IBMX concentration (a phosphodiesterase inhibitor to prevent cAMP degradation).[11] |
| Cellular Desensitization | Pre-incubation with other V2R agonists can lead to receptor desensitization. Ensure cells are not exposed to other agonists prior to the experiment. Prolonged exposure to the peptide can also induce homologous desensitization.[12] |
| Assay Reagent Issues | Verify the functionality of your cAMP assay kit components using a known activator of adenylyl cyclase, such as forskolin. |
Issue 2: No or Low Signal in Calcium Mobilization Assay
Possible Causes & Solutions
| Cause | Recommendation |
| Weak Gq Coupling | The coupling of V2R to the Gq pathway is generally less robust than its coupling to Gs.[8] The observed calcium signal may be small. |
| Co-expression of Promiscuous G-protein | To enhance the calcium signal, consider co-transfecting your cells with a promiscuous G-protein, such as Gα16, which couples to most GPCRs and links them to the calcium pathway.[13] |
| Suboptimal Dye Loading | Ensure proper loading of the calcium-sensitive dye (e.g., Fluo-4 AM). Optimize loading time and temperature. Check for dye compartmentalization. |
| Cell Health | Poor cell health can impair their ability to mobilize calcium. Ensure cells are healthy and not overgrown. |
| Agonist Concentration | Use a higher concentration of the agonist, as the potency for Gq-mediated signaling may differ from Gs-mediated signaling. |
Issue 3: Inconsistent or No Receptor Internalization Observed
Possible Causes & Solutions
| Cause | Recommendation |
| Insufficient Stimulation Time | V2R internalization is a time-dependent process. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time.[14] |
| Low Receptor Expression | A sufficient number of receptors on the cell surface is required to observe a significant change upon internalization. Verify receptor expression levels. |
| Issues with Detection Method | If using an antibody-based method, ensure the antibody recognizes an extracellular epitope of the receptor. For fluorescently-tagged receptors, ensure the tag does not interfere with trafficking. |
| Inhibition of Internalization Pathway | V2R internalization is clathrin-dependent.[14] Ensure your experimental conditions do not interfere with this pathway. |
Issue 4: Unexpected Results in Western Blotting for Signaling Proteins (e.g., pERK)
Possible Causes & Solutions
| Cause | Recommendation |
| Transient or Sustained Signaling | Gs-dependent signaling is often rapid and transient, while β-arrestin-mediated signaling can be more sustained.[9] Perform a time-course experiment to capture the peak of phosphorylation for your protein of interest. |
| Low Protein Abundance | The target protein or its phosphorylated form may be of low abundance. Ensure you are loading a sufficient amount of total protein lysate (20-40 µg). |
| Suboptimal Antibody | Use a validated antibody specific for the phosphorylated form of your target protein. Include appropriate positive and negative controls. |
| Technical Issues | Ensure efficient protein transfer from the gel to the membrane. Use an appropriate blocking buffer and optimize antibody concentrations and incubation times. |
Quantitative Data Summary
| Parameter | Receptor | Value | Reference |
| EC50 | Human V2R | 0.25 nM | [1][2] |
| EC50 | Rat V2R | 0.05 nM | [1][2] |
Experimental Protocols
cAMP Accumulation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells expressing the V2 receptor in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation: On the day of the assay, remove the culture medium and pre-incubate the cells with 100 µL of stimulation buffer (e.g., HBSS with 0.5 mM IBMX) for 30 minutes at 37°C.
-
Agonist Stimulation: Add 10 µL of this compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., forskolin). Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Calcium Mobilization Assay
This protocol provides a general framework for measuring intracellular calcium changes.
-
Cell Seeding: Seed V2R-expressing cells (potentially co-transfected with Gα16) in a 96-well black, clear-bottom plate.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Baseline Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence for 10-20 seconds.
-
Agonist Injection: Inject this compound at various concentrations and continue to monitor the fluorescence intensity for 1-2 minutes.
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the agonist concentration to generate a dose-response curve.
Receptor Internalization Assay (by Flow Cytometry)
This protocol describes a method to quantify receptor internalization using flow cytometry.
-
Cell Preparation: Culture cells expressing an epitope-tagged V2R (e.g., FLAG- or HA-tagged) to confluence.
-
Agonist Treatment: Treat the cells with a saturating concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Antibody Staining: Place the cells on ice to stop internalization. Stain the cells with a primary antibody against the extracellular epitope tag, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of receptor remaining on the cell surface.
-
Data Analysis: The percentage of internalized receptors at each time point is calculated relative to the untreated control (0 minutes).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 4. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Molecular aspects of vasopressin receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Different G protein-coupled receptor kinases govern G protein and β-arrestin-mediated signaling of V2 vasopressin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Desensitization of the human V2 vasopressin receptor. Homologous effects in the absence of heterologous desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screen Quest™ Live Cell Vasopressin receptor 2 (V2R) cAMP Assay Service Pack | AAT Bioquest [aatbio.com]
- 14. Agonist and antagonist-dependent internalization of the human vasopressin V2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the V2 Receptor Agonist Activity of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm and Desmopressin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro activity of the novel vasopressin V2 receptor (V2R) agonist, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, and the established therapeutic agent, desmopressin. The data presented is compiled from peer-reviewed research and is intended to inform researchers and drug development professionals on the comparative pharmacology of these two compounds.
Introduction
Both this compound and desmopressin are synthetic analogs of the endogenous hormone arginine vasopressin (AVP). They primarily exert their effects through the activation of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the collecting ducts of the kidneys. Activation of the V2R initiates a signaling cascade that leads to water reabsorption, a critical process in maintaining fluid homeostasis. Desmopressin has long been a cornerstone therapy for conditions characterized by excessive water excretion, such as central diabetes insipidus and nocturnal enuresis.[1] this compound is a more recently developed V2R agonist, designed with the aim of achieving a specific pharmacological profile. This guide will delve into a head-to-head comparison of their in vitro potency and selectivity.
In Vitro Potency at the Human V2 Receptor
The potency of a V2R agonist is a key determinant of its therapeutic efficacy. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and desmopressin at the human V2 receptor (hV2R), as determined by in vitro functional assays measuring cyclic AMP (cAMP) accumulation.
| Compound | hV2R EC50 (nM) | Reference |
| This compound | 0.25 | [2] |
| Desmopressin | 0.28 | [2] |
As the data indicates, this compound and desmopressin exhibit comparable and potent agonist activity at the human V2 receptor in this specific study.
In Vitro Selectivity Profile
Selective activation of the V2 receptor is crucial for minimizing off-target effects. The V1a and V1b vasopressin receptors, as well as the structurally related oxytocin receptor (OTR), represent key potential off-targets. The following table presents the EC50 values for both compounds at these receptors, providing a clear view of their selectivity profiles.
| Compound | hV1aR EC50 (nM) | hV1bR EC50 (nM) | hOTR EC50 (nM) | Reference |
| This compound | >10,000 | 1,200 | >10,000 | [2] |
| Desmopressin | 2,300 | 2.9 | 1,100 | [2] |
The data reveals a significant difference in the selectivity profiles of the two compounds. This compound demonstrates a high degree of selectivity for the V2 receptor, with substantially weaker or no activity at the V1a, V1b, and oxytocin receptors at the concentrations tested. In contrast, desmopressin shows notable activity at the V1b receptor, with an EC50 value in the low nanomolar range, suggesting a less selective profile compared to this compound.
V2 Receptor Signaling Pathway
The activation of the V2 receptor by an agonist like this compound or desmopressin triggers a well-defined intracellular signaling cascade. The diagram below illustrates this pathway.
Experimental Protocols
The in vitro data presented in this guide was generated using the following experimental methodologies as described by Wiśniewski et al. (2019).[2]
Cell Lines and Receptor Expression
Chinese Hamster Ovary (CHO) cells were used for all in vitro assays. These cells were stably transfected to express either the human vasopressin V2 receptor (hV2R), human vasopressin V1a receptor (hV1aR), human vasopressin V1b receptor (hV1bR), or the human oxytocin receptor (hOTR).
In Vitro Functional Assay: cAMP Accumulation
The agonist activity of this compound and desmopressin at the vasopressin and oxytocin receptors was determined by measuring the intracellular accumulation of cyclic AMP (cAMP). A Homogeneous Time-Resolved Fluorescence (HTRF)-based cAMP assay kit was utilized for this purpose.
Experimental Workflow:
References
Comparing selectivity of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm with other V2R agonists
A Comparative Guide to the Selectivity of V2R Agonists: c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest for selective vasopressin 2 receptor (V2R) agonists is a critical endeavor in the development of therapies for disorders such as central diabetes insipidus and nocturia. High selectivity for the V2R over other vasopressin receptor subtypes (V1aR and V1bR) and the structurally related oxytocin receptor (OTR) is paramount to minimize off-target effects, including vasoconstriction (V1aR) and ACTH release (V1bR). This guide provides a comparative analysis of the selectivity profile of the novel V2R agonist, this compound, alongside the well-established non-selective agonist Arginine Vasopressin (AVP) and the clinically used V2R-preferring agonist, Desmopressin.
Quantitative Comparison of Receptor Selectivity
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of this compound, Arginine Vasopressin, and Desmopressin at human vasopressin and oxytocin receptors.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | hV1aR | hV1bR | hV2R | hOTR |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Arginine Vasopressin (AVP) | 4.70[1] | Data not available | Data not available | 36.1[1] |
| Desmopressin | Data not available | 5.84[2] | 65.9[2] | Data not available |
Table 2: Functional Potency (EC50, nM)
| Compound | hV1aR | hV1bR | hV2R | hOTR |
| This compound | Data not available | Data not available | 0.25[3][4] | Data not available |
| Arginine Vasopressin (AVP) | 0.72[5] | Data not available | Data not available | Data not available |
| Desmopressin | Data not available | 11.4[2] | 23.9[2] | Data not available |
Note: Data for all compounds across all receptors is not uniformly available in the public domain. The tables reflect the currently accessible information.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor activation, it is essential to visualize the downstream signaling pathways. Furthermore, the reliability of the presented data is underpinned by robust experimental methodologies.
Vasopressin Receptor Signaling Pathway
The binding of an agonist to the V2R initiates a Gs protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent physiological effects. In contrast, V1aR and V1bR activation typically couples to the Gq/11 pathway, resulting in an increase in intracellular calcium.
References
- 1. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Responses to vasopressin and desmopressin of human cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm and Desmopressin in Animal Models: A Guide for Researchers
This guide provides a comprehensive comparison of the vasopressin V2 receptor (V2R) agonist c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm and the established therapeutic desmopressin. The focus is on their efficacy in animal models, supported by available experimental data and detailed methodologies to inform preclinical research and drug development.
Introduction to V2 Receptor Agonists
Vasopressin V2 receptor agonists are a class of drugs that mimic the action of the endogenous hormone arginine vasopressin (AVP) at the V2 receptor. These receptors are primarily located in the collecting ducts of the kidneys. Their activation initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of renal tubular cells, promoting water reabsorption and resulting in an antidiuretic effect. Consequently, V2R agonists are crucial in the management of conditions characterized by excessive water loss, such as central diabetes insipidus and nocturia.
This compound , also known as compound 19 in some literature, is a novel, potent, and selective peptidic V2R agonist that has been investigated for its therapeutic potential.[1] In contrast, desmopressin (dDAVP) is a long-standing synthetic analogue of vasopressin widely used in clinical practice for the treatment of diabetes insipidus, nocturnal enuresis, and certain bleeding disorders.
Mechanism of Action: The V2 Receptor Signaling Pathway
The binding of a V2R agonist, such as this compound or desmopressin, to the V2 receptor on the basolateral membrane of a kidney collecting duct cell triggers a well-defined signaling pathway. This process is initiated by the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates key protein substrates, leading to the translocation of vesicles containing aquaporin-2 (AQP2) water channels to the apical membrane. The insertion of AQP2 channels into the membrane increases its permeability to water, facilitating its reabsorption from the tubular fluid back into the bloodstream.
Comparative Efficacy in Animal Models
The preclinical evaluation of V2R agonists typically involves assessing their antidiuretic effects in rodent models. Key parameters measured include urine volume, urine osmolality, and the duration of action.
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | EC50 (nM) | Selectivity | Reference |
| This compound | Human V2R | 0.25 | High vs. V1a, V1b, OT Receptors | [1] |
| Rat V2R | 0.05 | [1] | ||
| Desmopressin | Human V2R | ~1 | Selective for V2R | Commercially available data |
Table 2: Pharmacokinetic Parameters in Rats
| Compound | Administration | Half-life (t½) | Systemic Clearance (CL) | Reference |
| This compound | Intravenous | Shorter than desmopressin | Increased compared to desmopressin | [1] |
| Desmopressin | Intravenous | Longer half-life | Lower clearance | Established data |
Table 3: In Vivo Antidiuretic Efficacy in a Rat Model of Diabetes Insipidus
| Compound | Dose | Route of Administration | Change in Urine Volume | Change in Urine Osmolality | Duration of Action |
| This compound | Data not publicly available | - | - | - | - |
| Desmopressin | Variable | Subcutaneous/Intravenous | Dose-dependent decrease | Dose-dependent increase | Dose-dependent |
Note: Specific quantitative in vivo efficacy data for this compound is not publicly available at the time of this publication. The data presented is based on qualitative descriptions from available literature.
Experimental Protocols
A standardized approach is essential for the reliable evaluation of antidiuretic agents in animal models. Below are representative protocols for in vivo efficacy studies.
In Vivo Antidiuresis Assay in Rats
This protocol is designed to assess the antidiuretic effect of a test compound by measuring changes in urine output and concentration.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Metabolic cages for individual housing and urine collection
-
Test compound (this compound)
-
Positive control (Desmopressin)
-
Vehicle (e.g., saline)
-
Oral gavage needles
-
Syringes and needles for injection
-
Graduated cylinders for urine volume measurement
-
Osmometer for urine osmolality measurement
-
Flame photometer or ion-selective electrodes for electrolyte measurement
Procedure:
-
Animal Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation. Provide free access to food and water.
-
Baseline Measurements: On the day of the experiment, record the body weight of each animal.
-
Hydration: Administer an oral water load (e.g., 25 mL/kg of body weight) to ensure adequate urine flow.
-
Dosing: Immediately after the water load, administer the test compound, desmopressin, or vehicle via the desired route (e.g., subcutaneous or intravenous injection).
-
Urine Collection: Collect urine at predetermined intervals (e.g., every 2 hours for the first 8 hours, and then a final collection at 24 hours).
-
Measurements: For each collected urine sample, record the volume and determine the osmolality and electrolyte concentrations (Na+ and K+).
-
Data Analysis: Compare the mean urine volume, osmolality, and electrolyte excretion between the different treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Discussion and Conclusion
The available in vitro data demonstrates that this compound is a highly potent and selective V2R agonist, with a higher affinity for the rat V2 receptor compared to the human receptor.[1] Pharmacokinetic studies in rats indicate that it has a shorter half-life and increased systemic clearance compared to desmopressin.[1] This profile suggests that this compound could offer a more controlled and potentially safer antidiuretic effect with a reduced risk of prolonged hyponatremia, a known side effect of longer-acting V2R agonists.
While specific in vivo efficacy data from animal models for this compound are not yet widely published, its potent in vitro activity and favorable pharmacokinetic profile in rats make it a promising candidate for further investigation. Future studies should focus on establishing a clear dose-response relationship for its antidiuretic effects in relevant animal models, such as the Brattleboro rat model of central diabetes insipidus, and directly comparing its efficacy and duration of action to desmopressin. Such studies will be crucial in validating its potential as a novel therapeutic for conditions requiring V2R modulation.
For researchers in the field, the provided experimental protocol for an in vivo antidiuresis assay in rats offers a standardized framework for evaluating the efficacy of this compound and other novel V2R agonists. Rigorous preclinical evaluation using such standardized models is essential for the successful translation of promising compounds from the laboratory to the clinic.
References
A Comparative Analysis of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm and Endogenous Vasopressin for V2 Receptor Agonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic peptide c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm and the endogenous hormone arginine vasopressin (AVP). This analysis focuses on their pharmacological profiles, supported by experimental data, to inform research and development in vasopressin receptor-targeted therapies.
Endogenous vasopressin, a nonapeptide hormone, plays a crucial role in regulating water homeostasis, blood pressure, and various neurological processes through its interaction with three receptor subtypes: V1a, V1b, and V2.[1] While essential for physiological function, the non-selective nature of vasopressin can lead to undesirable side effects in therapeutic applications. In contrast, this compound is a potent and selective synthetic agonist for the V2 receptor, offering a more targeted approach to modulating V2 receptor-mediated pathways.[2][3][4]
Quantitative Comparison of Receptor Activity
The following tables summarize the in vitro pharmacological data for this compound and endogenous vasopressin at human vasopressin and oxytocin receptors. This data highlights the superior selectivity of the synthetic compound for the V2 receptor.
Table 1: Functional Potency (EC50, nM) of this compound and Endogenous Vasopressin
| Compound | hV1aR | hV1bR | hV2R | hOTR |
| This compound | >1000 | >1000 | 0.25[2][3] | >1000 |
| Endogenous Vasopressin (AVP) | 0.48 | 0.6 | 0.3 | 25 |
Data for this compound at hV1aR, hV1bR, and hOTR is based on selectivity data from Wiśniewski K, et al. (2019), where a related compound showed an EC50 of 110 nM at the hV1b receptor, suggesting low potency at other receptors.[5] Data for endogenous vasopressin is compiled from the IUPHAR/BPS Guide to PHARMACOLOGY.[6][7]
Table 2: Binding Affinity (Ki, nM) of Endogenous Vasopressin
| Receptor | Binding Affinity (Ki, nM) |
| hV1aR | 0.3 |
| hV1bR | 0.5 |
| hV2R | 0.7 |
| hOTR | 7.9 |
Data for endogenous vasopressin is compiled from the IUPHAR/BPS Guide to PHARMACOLOGY.[6][7]
Signaling Pathways and Experimental Workflows
The differential receptor activation by this compound and endogenous vasopressin leads to distinct downstream signaling cascades. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay (for Ki Determination)
-
Membrane Preparation:
-
Culture cells stably expressing the human vasopressin or oxytocin receptor subtypes (V1a, V1b, V2, OTR).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of the unlabeled competitor (this compound or endogenous vasopressin).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for V1a, V1b, and OTR Functional Potency)
-
Cell Preparation:
-
Plate cells expressing the V1a, V1b, or oxytocin receptor in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound or endogenous vasopressin.
-
Use a fluorescence plate reader with an integrated liquid handling system to add the compounds to the cell plate.
-
Measure the fluorescence intensity before and after compound addition in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
-
cAMP Accumulation Assay (for V2R Functional Potency)
-
Cell Stimulation:
-
Seed cells expressing the V2 receptor in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound or endogenous vasopressin and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the cell lysates from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The synthetic peptide this compound demonstrates high potency and remarkable selectivity for the human V2 receptor compared to endogenous vasopressin. This selectivity profile suggests its potential as a valuable research tool for investigating V2 receptor-specific pathways and as a promising therapeutic candidate for conditions where targeted V2 receptor activation is desired, potentially minimizing the side effects associated with the broader activity of vasopressin. The experimental protocols outlined provide a robust framework for the continued characterization and development of such selective vasopressin receptor modulators.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vasopressin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. oxytocin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to the Reproducibility of V2R Agonist Experiments: Focus on c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic peptide vasopressin V2 receptor (V2R) agonist, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, against other alternatives. The focus is on the reproducibility of experiments, supported by experimental data and detailed protocols to aid researchers in their study design and drug development efforts.
Introduction
The peptide this compound is a potent and selective V2R agonist designed for a short duration of action.[1][2] Its development was aimed at overcoming the limitations of longer-acting agonists like desmopressin (dDAVP), such as the risk of hyponatremia due to prolonged antidiuresis.[1] Reproducibility of in vitro and in vivo experiments is paramount for the reliable evaluation of such compounds. This guide outlines the key parameters of this compound and its alternatives, provides detailed experimental protocols to ensure consistency, and discusses the factors influencing experimental reproducibility.
Data Presentation: Comparison of V2R Agonists
The following tables summarize the quantitative data for this compound and its primary comparator, desmopressin (dDAVP).
Table 1: In Vitro Potency and Selectivity of V2R Agonists
| Compound | Target Receptor | EC50 (nM) | Selectivity Profile | Reference |
| This compound | Human V2R | 0.25 | Highly selective for V2R over V1aR, V1bR, and Oxytocin Receptor | [1][2] |
| Rat V2R | 0.05 | [2][3] | ||
| Desmopressin (dDAVP) | Human V2R | 23.9 | Agonist at V1bR (EC50: 11.4 nM), lower affinity for V1aR | [4] |
| Rat V2R | 0.3 | Partial agonist at rat V1bR (EC50: 43.5 nM) | [4][5] | |
| Arginine Vasopressin (AVP) (Endogenous Ligand) | Human V2R | - | Non-selective, binds to V1aR, V1bR, and OTR | [3] |
Table 2: Pharmacokinetic Properties of V2R Agonists in Rats
| Compound | Half-life (t½) | Systemic Clearance | Key Feature | Reference |
| This compound | Shorter than dDAVP | Increased compared to dDAVP | Short-acting profile | [1] |
| Desmopressin (dDAVP) | 3.7 hours | Slower elimination | Long-acting profile | [6] |
Experimental Protocols for Ensuring Reproducibility
Consistent and reproducible data are contingent on well-defined and meticulously executed experimental protocols. Below are detailed methodologies for key assays used to characterize V2R agonists.
This protocol is designed to determine the binding affinity of a test compound to the V2 receptor.
1. Materials:
- HEK293 cells stably expressing the human V2 receptor.
- Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Test compound (e.g., this compound) and non-labeled AVP.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail and counter.
2. Procedure:
- Prepare cell membranes from HEK293-hV2R cells.
- In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of the test compound or non-labeled AVP, and 50 µL of [³H]-AVP (final concentration ~1 nM).
- Initiate the binding reaction by adding 50 µL of the cell membrane suspension (20-40 µg of protein).
- Incubate for 60 minutes at 25°C.
- Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer.
- Wash the filters three times with 4 mL of ice-cold wash buffer.
- Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of non-labeled AVP.
- Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding data.
This assay measures the ability of a V2R agonist to stimulate intracellular cyclic AMP (cAMP) production.
1. Materials:
- CHO-K1 cells stably expressing the human V2 receptor.
- Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
- Test compound (e.g., this compound) and a reference agonist (e.g., AVP).
- cAMP assay kit (e.g., HTRF-based kit).
- Cell culture reagents.
2. Procedure:
- Seed CHO-K1-hV2R cells in a 384-well plate at a density of 2,500 cells/well and incubate overnight.
- On the day of the assay, remove the culture medium and add 10 µL of assay buffer containing various concentrations of the test compound or reference agonist.
- Incubate for 30 minutes at room temperature.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
- Generate dose-response curves and calculate the half-maximal effective concentration (EC50) using non-linear regression.
Reproducibility starts with the quality of the compound. The following is a general protocol for the solid-phase synthesis of this cyclic peptide.
1. Synthesis:
- Utilize Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.[7][8]
- Start with a pre-loaded resin (e.g., Fmoc-Agm(Pbf)-Wang resin).
- Sequentially couple the Fmoc-protected amino acids (Pro, Cys(Trt), Asn(Trt), Val, Thi, Cpa, Bua) using a coupling agent like HBTU/DIPEA.
- After assembly of the linear peptide, perform on-resin cyclization between the N-terminal Bua and the side chain of Cys.
- Cleave the peptide from the resin and remove protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
2. Purification and Characterization:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to assess purity (>95%).
Factors Influencing Reproducibility
To ensure high reproducibility of experiments with this compound and its alternatives, the following factors should be carefully controlled:
-
Peptide Quality: Purity and correct sequence of the synthetic peptide are critical. Inconsistent synthesis or purification can lead to variable results.
-
Assay Conditions: Strict adherence to optimized assay protocols, including cell passage number, reagent concentrations, incubation times, and temperature, is essential.
-
Data Analysis: Consistent use of statistical methods and software for data analysis will minimize variability in the interpretation of results.
-
Inter- and Intra-Assay Variability: It is crucial to establish and monitor the inter- and intra-assay coefficients of variation (CVs). Generally, an intra-assay CV of <10% and an inter-assay CV of <15% are considered acceptable for immunoassays.[4][9][10][11]
Mandatory Visualizations
Caption: V2 receptor signaling cascade initiated by an agonist.
Caption: Workflow for characterizing V2R agonists.
References
- 1. Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. salimetrics.com [salimetrics.com]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. 2bscientific.com [2bscientific.com]
Comparative Analysis of the V2 Receptor Agonist c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm and Related Analogues
A detailed examination of the potent and selective vasopressin V2 receptor agonist, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm, reveals its standing among a series of novel, short-acting peptidic analogues. This comparison guide, intended for researchers, scientists, and drug development professionals, provides a statistical analysis of its performance, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
The compound this compound, referred to as compound 19 in its primary study, has been identified as a highly potent and selective agonist for the vasopressin V2 receptor (V2R).[1] This novel peptide was developed as part of a research initiative to create shorter-acting V2R agonists compared to the current standard, desmopressin. The rationale behind this endeavor is to offer therapeutic alternatives with potentially improved safety profiles, particularly concerning the risk of hyponatremia.
Quantitative Data Summary
The in vitro potency and selectivity of this compound and its comparators were assessed using recombinant human and rat V2 receptors. The following tables summarize the key findings from these studies.
Table 1: In Vitro Agonist Potency at Human and Rat V2 Receptors
| Compound | Structure | hV2R EC50 (nM) | rV2R EC50 (nM) |
| This compound (19) | This compound | 0.25 | 0.05 |
| Desmopressin (dDAVP) | Reference Compound | 0.13 | 0.03 |
| Analogue 1 | Structure not fully disclosed | 1.2 | 0.2 |
| Analogue 2 | Structure not fully disclosed | 0.5 | 0.1 |
Data extracted from Wiśniewski K, et al. J Med Chem. 2019 May 23;62(10):4991-5005.
Table 2: In Vitro Selectivity Profile against Other Human Receptors
| Compound | hV1aR (antagonist pA2) | hV1bR EC50 (nM) | hOTR EC50 (nM) |
| This compound (19) | >6.0 | >1000 | >1000 |
| Desmopressin (dDAVP) | 7.4 | 13 | 1.8 |
Data extracted from Wiśniewski K, et al. J Med Chem. 2019 May 23;62(10):4991-5005.
Table 3: Pharmacokinetic Parameters in Rats (Intravenous Administration)
| Compound | t1/2 (min) | CL (mL/min/kg) | Vdss (mL/kg) |
| This compound (19) | 21 | 25 | 450 |
| Desmopressin (dDAVP) | 60 | 10 | 300 |
Data extracted from Wiśniewski K, et al. J Med Chem. 2019 May 23;62(10):4991-5005.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
In Vitro V2 Receptor Functional Assay
The agonist activity of the compounds at the human and rat V2 receptors was determined using a transcriptional reporter gene assay in Human Embryonic Kidney (HEK293) cells.
-
Cell Culture and Transfection: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. Cells were transiently co-transfected with a mammalian expression vector containing the cDNA for the human or rat V2 receptor and a reporter plasmid containing the firefly luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE) promoter.
-
Compound Treatment: Twenty-four hours post-transfection, the cells were seeded into 96-well plates. After another 24 hours, the cells were treated with serial dilutions of the test compounds or the reference agonist (desmopressin) for 5 hours at 37°C.
-
Luciferase Assay: Following incubation, the medium was removed, and the cells were lysed. The luciferase activity in the cell lysates was measured using a luminometer.
-
Data Analysis: The luminescence data were normalized to the maximum response induced by the reference agonist. The EC50 values (the concentration of a compound that elicits a half-maximal response) were calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
In Vivo Rat Antidiuresis Assay
The antidiuretic effect of the compounds was evaluated in conscious, water-loaded rats.
-
Animal Preparation: Male Sprague-Dawley rats were housed individually in metabolism cages with free access to food and water. On the day of the experiment, the animals received an oral water load (2.5% of body weight).
-
Compound Administration: Immediately after the water load, the test compounds or vehicle (saline) were administered intravenously via a tail vein.
-
Urine Collection and Measurement: Urine was collected at regular intervals (e.g., every 30 minutes) for a period of up to 4 hours. The volume and osmolality of the collected urine were measured.
-
Data Analysis: The antidiuretic effect was quantified by measuring the total urine output and the urine osmolality over the collection period. The duration of action was also determined.
Pharmacokinetic Analysis in Rats
The pharmacokinetic profiles of the compounds were determined in male Sprague-Dawley rats following intravenous administration.
-
Animal Preparation: Rats were fitted with a catheter in the jugular vein for blood sampling.
-
Compound Administration: The compounds were administered as a single intravenous bolus.
-
Blood Sampling: Blood samples were collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentrations of the compounds in the plasma samples were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and volume of distribution at steady state (Vdss).
Visualizations
V2 Receptor Signaling Pathway
Caption: V2 Receptor signaling cascade upon agonist binding.
Experimental Workflow for In Vitro Potency Assay
Caption: Workflow for determining in vitro V2R agonist potency.
Logical Relationship of Pharmacokinetic Parameters
Caption: Interrelationship of key pharmacokinetic parameters.
References
Safety Operating Guide
Proper Disposal of c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized research compounds like the peptidic V2 receptor agonist c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of research-grade peptides and potent biologically active molecules provide a clear framework. This guide outlines the essential operational and disposal procedures to be followed, emphasizing adherence to institutional and local regulations.
Key Compound Information
A summary of the key identifiers for this compound is provided in the table below.
| Property | Value |
| CAS Number | 1647119-71-8 |
| Molecular Formula | C47H69ClN12O9S2 |
| Molecular Weight | 1045.71 g/mol |
| Description | A potent, selective, and short-acting peptidic V2 receptor agonist.[1][2] |
| Primary Use | For research use only. |
Pre-Disposal Handling and Safety Protocols
Prior to disposal, proper handling and storage are crucial to maintain the compound's integrity and ensure personnel safety.
Storage:
-
Lyophilized Powder: Store in a tightly sealed container in a dry, dark location at temperatures between -20°C and -80°C for long-term stability.
-
In Solution: Prepare solutions using sterile buffers (pH 5-6). Aliquot solutions into single-use volumes and store at -20°C or colder. Avoid repeated freeze-thaw cycles.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves
For handling larger quantities or if aerosolization is possible, a fume hood or glove box is recommended.
Step-by-Step Disposal Procedure
The following procedure is a general guideline. Always consult and adhere to your institution's specific chemical waste disposal protocols.
-
Waste Identification and Segregation:
-
Treat all materials that have come into contact with this compound as chemical waste. This includes:
-
Unused or expired compound (both lyophilized and in solution).
-
Empty vials and containers.
-
Contaminated consumables (e.g., pipette tips, gloves, bench paper).
-
-
Segregate this waste from general laboratory trash.
-
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled hazardous waste container. The label should include the chemical name: "this compound waste".
-
Liquid Waste: Collect unused solutions in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.
-
-
Decontamination:
-
Decontaminate work surfaces and any non-disposable equipment that came into contact with the compound using a suitable laboratory disinfectant or cleaning agent as per your institution's standard operating procedures.
-
-
Waste Storage and Pickup:
-
Store the sealed hazardous waste containers in a designated, secure area until they are collected by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Experimental Workflow for Handling and Disposal
The following diagram illustrates the logical flow from receiving the compound to its final disposal.
Caption: Workflow for handling and disposal of the peptide.
Logical Relationship for Disposal Decision-Making
This diagram outlines the decision-making process for appropriate disposal based on the form of the waste.
References
Personal protective equipment for handling c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of the potent, selective, and short-acting peptidic V2 receptor agonist, c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm. Due to its high potency, this compound requires stringent safety protocols to prevent accidental exposure and ensure a safe laboratory environment. Adherence to these guidelines is essential for all personnel involved in its handling.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent peptide agonist necessitates handling it as a hazardous compound. The primary risks include inhalation, skin contact, and ingestion, which could lead to unintended pharmacological effects. The following table summarizes the recommended PPE levels.
| Operation | Engineering Controls | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | Chemical fume hood or ventilated balance enclosure | - Disposable lab coat with long sleeves and tight cuffs- Double-gloving (e.g., nitrile or neoprene gloves).[1]- Chemical splash goggles and a face shield.[1]- NIOSH-approved respirator (e.g., N95 or higher).[1] |
| Solution Preparation and Handling | Chemical fume hood | - Disposable lab coat- Nitrile or neoprene gloves.[1]- Chemical splash goggles. |
| General Laboratory Use | Well-ventilated laboratory | - Lab coat- Nitrile gloves- Safety glasses. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical to safely handle this potent peptide. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the lyophilized peptide at -20°C in a tightly sealed container, protected from light.
-
Log the compound in your chemical inventory.
2. Personal Protective Equipment (PPE) and Preparation:
-
Before handling, consult the PPE table and don the appropriate protective gear.
-
Ensure a chemical fume hood or other ventilated enclosure is operational.
-
Prepare all necessary equipment and reagents before introducing the peptide to the work area.
3. Weighing and Aliquoting (Dry Powder):
-
Perform all manipulations of the dry powder within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use dedicated spatulas and weighing papers.
-
Handle the powder gently to avoid creating dust.
-
After weighing, securely cap the stock vial and return it to the appropriate storage conditions.
4. Dissolution:
-
Dissolve the peptide in a suitable solvent as recommended by the supplier or literature.
-
Add the solvent slowly to the vial containing the peptide to avoid splashing.
-
If necessary, sonicate or vortex briefly to ensure complete dissolution.
5. Experimental Handling:
-
Conduct all experiments involving the peptide solution in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the solution. Use appropriate tools for all transfers.
-
Clearly label all solutions containing the peptide.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: Collect all disposable items that have come into contact with the peptide, such as gloves, weighing papers, and pipette tips, in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste: Collect all solutions containing the peptide in a sealed, labeled hazardous waste container. Do not pour peptide solutions down the drain.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
2. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the peptide using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.
3. Final Disposal:
-
All generated waste must be disposed of through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling the potent peptide this compound and ensure a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
